VULM 1457
Description
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFITGBWVLQNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433020 | |
| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228544-65-8 | |
| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VULM 1457: A Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor for Hyperlipidemia and Related Complications
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
VULM 1457 is a potent, orally active inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound effectively reduces the synthesis and secretion of cholesteryl esters, leading to significant hypolipidemic effects. This whitepaper provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols based on published literature. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of hypercholesterolemia, atherosclerosis, and associated metabolic disorders.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acyl-CoA:Cholesterol Acyltransferase (ACAT) plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. These esters are the primary storage form of cholesterol within cells and are also a major component of lipoproteins. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering plasma cholesterol levels and preventing the progression of atherosclerosis.
This compound, with the chemical name 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea, is a novel and potent ACAT inhibitor.[1] Preclinical studies have demonstrated its significant hypolipidemic activity and anti-atherogenic properties.[1] Furthermore, this compound has been shown to exert protective effects in the context of myocardial ischemia-reperfusion injury and to modulate the adrenomedullin signaling pathway, suggesting a broader therapeutic potential beyond lipid lowering.
This document aims to consolidate the existing scientific knowledge on this compound, presenting a detailed analysis of its pharmacological profile for the scientific community.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT). ACAT is located in the endoplasmic reticulum and is responsible for the esterification of free cholesterol to fatty acyl-CoA, forming cholesteryl esters.
By inhibiting ACAT, this compound exerts its effects through several interconnected pathways:
-
Reduced Intracellular Cholesteryl Ester Accumulation: Inhibition of ACAT prevents the buildup of cholesteryl esters within cells, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.
-
Downregulation of Cholesterol Absorption and Lipoprotein Secretion: In intestinal cells, ACAT inhibition reduces the absorption of dietary cholesterol and the secretion of cholesterol-rich chylomicrons. In the liver, it decreases the assembly and secretion of very-low-density lipoproteins (VLDL).
-
Modulation of Adrenomedullin Signaling: this compound has been shown to significantly reduce the production and secretion of adrenomedullin (AM), a peptide with vasodilatory and proliferative effects.[2][3] It also down-regulates AM receptors on human hepatoblastic cells (HepG2).[2][3] This action may contribute to its anti-proliferative effects and its protective role in the cardiovascular system.
The following diagram illustrates the proposed signaling pathway for this compound's action.
Preclinical Efficacy Data
The efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
In Vivo Efficacy in Animal Models
Studies in diabetic and non-diabetic hamsters and rats fed a high-cholesterol diet have demonstrated the potent hypolipidemic effects of this compound.
Table 1: Effect of this compound on Plasma and Liver Lipids in Diabetic-Hypercholesterolemic Rats
| Parameter | Diabetic-Hypercholesterolemic Control | This compound (50 mg/kg/day) | % Change |
| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 | ↓ 41.4% |
| Liver Total Cholesterol (mg/g) | 7.4 ± 1.0 | 3.9 ± 0.2 | ↓ 47.3% |
| Data from a study in streptozotocin-induced diabetic rats fed a fat-cholesterol diet for 5 days.[2] |
Table 2: Effect of this compound on Serum Lipids in Hamsters on a High Cholesterol-Lipid Diet
| Animal Model | Parameter | High Cholesterol-Lipid Diet | + this compound |
| Non-diabetic Hamsters | Serum Cholesterol | Increased | Lowered |
| Diabetic Hamsters | Serum Cholesterol | Further Increased | Lowered |
| Serum Triglycerides | Further Increased | Lowered | |
| Qualitative summary from a 3-month study. Specific quantitative data was not available in the reviewed abstracts. |
In Vitro Efficacy in a Human Cell Line
Experiments using the human hepatoblastoma cell line, HepG2, have elucidated the effects of this compound on adrenomedullin signaling.
Table 3: Effect of this compound on Adrenomedullin (AM) System in Hypoxic HepG2 Cells
| This compound Concentration | Effect on AM Receptors | Effect on AM Secretion |
| 0.03 µM | Significantly down-regulated | Reduced |
| 0.1 µM | Significantly down-regulated | Reduced |
| Data from studies on HepG2 cells exposed to hypoxia.[2][3] |
Table 4: Effect of this compound on Adrenomedullin (AM) Receptor Binding in Hypoxic HepG2 Cells
| Treatment | Bmax (fmol/mg protein) | KD (nM) |
| Hypoxic Control | Not reported in abstract | Not reported in abstract |
| This compound (0.1 µM) | 127 ± 10 | 0.06 ± 0.11 |
| Bmax: Maximum number of binding sites; KD: Dissociation constant. Data reflects specific [¹²⁵I]AM binding. |
Experimental Protocols
The following sections provide a summary of the experimental methodologies used in the key studies of this compound, based on the available information from published abstracts. For complete and detailed protocols, readers are directed to the original research articles.
In Vivo Studies in Rodent Models
Objective: To evaluate the hypolipidemic effects of this compound in diabetic and non-diabetic hypercholesterolemic animal models.
Animal Models:
-
Diabetic-Hypercholesterolemic Rats: Male Wistar rats. Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ). The animals were subsequently fed a high-fat, high-cholesterol diet.
-
Diabetic and Non-diabetic Hamsters: Hamsters were rendered diabetic (details of induction not specified in abstracts) and, along with non-diabetic controls, were fed a high cholesterol-lipid (HCHL) diet for 3 months.
Drug Administration:
-
This compound was administered as an admixture to the diet at a dose of 50 mg/kg/day for 5 days in the rat study. The formulation and administration details for the hamster study were not specified in the reviewed abstracts.
Sample Collection and Analysis:
-
Blood samples were collected for the determination of plasma/serum levels of total cholesterol and triglycerides.
-
Liver tissue was collected for the analysis of hepatic cholesterol content.
-
Biochemical analyses were performed using standard enzymatic colorimetric methods.
-
In the hamster study, red blood cell (RBC) velocity in the paw microcirculation was measured using capillary microscopy as an indicator of microvascular function.
The following workflow diagram summarizes the in vivo experimental process.
In Vitro Studies in HepG2 Cells
Objective: To investigate the effect of this compound on the adrenomedullin system in a human liver cell line.
Cell Line:
-
Human hepatoblastoma cell line, HepG2.
Experimental Conditions:
-
Cells were cultured under standard conditions and exposed to hypoxia to induce adrenomedullin expression. The specific duration and oxygen concentration for hypoxia were not detailed in the abstracts.
-
Cells were treated with this compound at concentrations of 0.03 µM and 0.1 µM.
Assays Performed:
-
Adrenomedullin Receptor Binding Assay: Specific binding of [¹²⁵I]-labeled adrenomedullin to HepG2 cell membranes was measured to determine the maximum number of binding sites (Bmax) and the dissociation constant (KD).
-
Adrenomedullin Secretion Assay: The concentration of adrenomedullin secreted into the cell culture medium was quantified using a radioimmunoassay (RIA).
-
Adrenomedullin mRNA Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the expression levels of adrenomedullin mRNA.
-
Cell Proliferation Assay: The incorporation of [³H]thymidine was measured to assess the rate of cell proliferation.
The workflow for the in vitro experiments is depicted below.
Conclusion
This compound is a potent ACAT inhibitor with significant hypolipidemic and anti-atherogenic properties demonstrated in preclinical models. Its dual mechanism of action, involving both the inhibition of cholesterol esterification and the modulation of the adrenomedullin signaling pathway, makes it an attractive candidate for further investigation in the treatment of dyslipidemia, atherosclerosis, and potentially other related cardiovascular and metabolic diseases. The data summarized in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies, including detailed pharmacokinetic and toxicology assessments, as well as clinical trials, are warranted to establish its safety and efficacy in humans.
References
VULM 1457: A Technical Guide to its Biological Activity as a Hypolipidemic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
VULM 1457 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its hypolipidemic and anti-atherosclerotic properties. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides in-depth experimental protocols for the evaluation of its activity. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a form that is stored in lipid droplets or assembled into lipoproteins. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. The inhibition of ACAT, particularly the ACAT2 isoform, presents a promising therapeutic strategy for lowering cholesterol levels by reducing intestinal cholesterol absorption and hepatic lipoprotein production.
This compound has been identified as a potent ACAT inhibitor with significant hypolipidemic and anti-atherosclerotic effects demonstrated in preclinical models. This guide aims to consolidate the available scientific information on this compound to serve as a valuable resource for researchers in the field of lipid metabolism and drug discovery.
Mechanism of Action: ACAT Inhibition
This compound exerts its primary biological effect through the inhibition of ACAT, with a noted preference for the ACAT2 isoform. By blocking the esterification of cholesterol, this compound effectively reduces the intracellular pool of cholesteryl esters. This has two major consequences in the context of hyperlipidemia:
-
Inhibition of Intestinal Cholesterol Absorption: In the enterocytes of the small intestine, ACAT2 is responsible for esterifying dietary and biliary cholesterol, a crucial step for its absorption and packaging into chylomicrons. By inhibiting ACAT2, this compound reduces the amount of cholesterol absorbed from the gut, leading to lower plasma cholesterol levels.
-
Reduction of Hepatic VLDL Production: In the liver, ACAT2 contributes to the formation of cholesteryl esters that are incorporated into very-low-density lipoproteins (VLDL). Inhibition of hepatic ACAT2 by this compound can therefore lead to a decrease in the secretion of VLDL particles, which are precursors to low-density lipoproteins (LDL), the so-called "bad cholesterol."
Signaling Pathway of ACAT Inhibition
The following diagram illustrates the central role of ACAT in cholesterol esterification and the impact of this compound.
Secondary Biological Activity: Modulation of Adrenomedullin Signaling
In addition to its primary role as an ACAT inhibitor, this compound has been observed to modulate the signaling of adrenomedullin (AM), a peptide with roles in vasodilation and cell proliferation. In studies using human hepatoblastoma (HepG2) cells, this compound was found to down-regulate AM receptors and reduce the secretion of AM, particularly under hypoxic conditions. This suggests a potential secondary mechanism that could contribute to its overall pharmacological profile, although the direct clinical relevance of this finding in the context of hyperlipidemia is yet to be fully elucidated.
Adrenomedullin Signaling Pathway
The following diagram outlines the adrenomedullin signaling pathway and the observed inhibitory effect of this compound.
Quantitative Data
The following tables summarize the key quantitative data on the biological activity of this compound from preclinical studies.
Table 1: In Vivo Hypolipidemic Activity of this compound in a Rat Model
| Parameter | Animal Model | Treatment Group | Dose | Duration | Plasma Cholesterol | Liver Cholesterol |
| Cholesterol Levels | Diabetic-Hypercholesterolemic Rats | This compound | 50 mg/kg/day | 5 days | Significant reduction | Significant reduction |
Table 2: In Vitro Activity of this compound on Adrenomedullin Signaling
| Cell Line | Condition | This compound Concentration | Effect |
| HepG2 | Hypoxia | 0.03 µM | Significant down-regulation of AM receptors and reduced AM secretion |
| HepG2 | Hypoxia | 0.1 µM | Significant down-regulation of AM receptors and reduced AM secretion |
Note: Specific IC50 values for this compound against ACAT1 and ACAT2 are not publicly available in the reviewed scientific literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.
In Vitro Microsomal ACAT Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of a compound against ACAT in a microsomal preparation.
Objective: To quantify the inhibition of ACAT activity by this compound in a cell-free system.
Materials:
-
Liver microsomes (from a relevant species, e.g., rat, human)
-
This compound stock solution (in DMSO)
-
[1-14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
Cholesterol solution
-
Thin-layer chromatography (TLC) plates
-
Scintillation cocktail and counter
-
Chloroform/methanol (2:1, v/v)
-
Heptane/isopropyl ether/acetic acid (60:40:3, v/v/v)
Workflow Diagram:
VULM 1457: A Technical Guide to its Role in Cholesterol Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
VULM 1457, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), has demonstrated significant potential as a hypolipidemic and anti-atherogenic agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in cholesterol esterification, a critical process in cellular cholesterol homeostasis and the pathogenesis of atherosclerosis. This document summarizes the available quantitative data on the effects of this compound, details relevant experimental protocols for assessing its activity, and illustrates the key biological pathways and experimental workflows through comprehensive diagrams.
Introduction to Cholesterol Esterification and ACAT
Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, excess free cholesterol can be toxic to cells. The esterification of cholesterol, the process of converting free cholesterol into a more inert cholesteryl ester, is a crucial mechanism for cellular cholesterol homeostasis. This process is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).
There are two known isoforms of ACAT:
-
ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and kidneys. It is primarily involved in storing cholesterol within cells.
-
ACAT2: Predominantly expressed in the intestines and liver, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.
The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis, leading to the formation of foam cells and the development of atherosclerotic plaques. Therefore, inhibiting ACAT activity is a promising therapeutic strategy for the management of hypercholesterolemia and the prevention of atherosclerosis.
This compound: An ACAT Inhibitor
This compound is a small molecule inhibitor of ACAT. Its chemical structure is 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea. By inhibiting ACAT, this compound effectively blocks the esterification of cholesterol, thereby reducing the cellular storage of cholesteryl esters. This mechanism of action has been shown to lower plasma and hepatic cholesterol levels in various preclinical models.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of ACAT. This inhibition prevents the transfer of a fatty acyl group from acyl-coenzyme A (acyl-CoA) to cholesterol, the final step in the formation of a cholesteryl ester. This leads to a decrease in the intracellular pool of cholesteryl esters and an increase in the level of free cholesterol. The elevation of intracellular free cholesterol can trigger several downstream effects, including the downregulation of cholesterol synthesis and the promotion of cholesterol efflux from cells.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Effects of this compound on Plasma Lipid Levels in Diabetic-Hypercholesterolemic Rats
| Parameter | Diabetic-Hypercholesterolemic Control | This compound Treated (50 mg/kg/day for 5 days) | % Change |
| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 | ↓ 41.4% |
| Liver Total Cholesterol (mg/g) | 7.4 ± 1.0 | 3.9 ± 0.2 | ↓ 47.3% |
Data presented as mean ± SEM.
Table 2: Effects of this compound on Adrenomedullin (AM) System in Human Hepatoblastic (HepG2) Cells
| Treatment | Effect |
| This compound (0.03 and 0.1 µM) | Significantly down-regulates specific AM receptors. |
| Reduces AM secretion in cells exposed to hypoxia. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of ACAT inhibitors like this compound.
In Vitro ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system.
Materials:
-
Microsomes prepared from cells expressing ACAT1 or ACAT2
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Cholesterol
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bovine Serum Albumin (BSA)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing microsomes, cholesterol, and BSA in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids.
-
Separate the cholesteryl esters from the unreacted oleoyl-CoA using TLC.
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Assessment of Hypolipidemic Effects in Animal Models
This protocol describes a general procedure for evaluating the effect of an ACAT inhibitor on lipid levels in a rodent model of hypercholesterolemia.
Animal Model:
-
Streptozotocin-induced diabetic rats or hamsters fed a high-cholesterol diet are commonly used models to induce a diabetic-hypercholesterolemic state.
Protocol:
-
Induce diabetes in the animals through an injection of streptozotocin.
-
Feed the animals a high-fat, high-cholesterol diet for a specified period to establish hypercholesterolemia.
-
Divide the animals into a control group and a treatment group.
-
Administer the test compound (e.g., this compound) to the treatment group daily via oral gavage or as an admixture in the diet for the duration of the study. The control group receives the vehicle.
-
At the end of the treatment period, collect blood samples for the analysis of plasma lipids.
-
Euthanize the animals and collect liver tissue for the analysis of hepatic lipid content.
-
Measure total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol in the plasma using standard enzymatic kits.
-
Extract lipids from the liver tissue and measure the total cholesterol and triglyceride content.
-
Statistically analyze the data to determine the significance of the differences between the control and treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
VULM 1457: A Technical Guide to its Synthesis and Core Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
VULM 1457 is a novel, synthetically derived acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. Identified as N-[2,6-bis(1-Methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea, this small molecule has demonstrated significant potential in preclinical studies as a hypolipidemic and anti-atherosclerotic agent.[1][2][3] Its primary mechanism involves the inhibition of ACAT, a critical enzyme in cholesterol esterification.[1][2][3] Furthermore, this compound exhibits a distinct secondary mechanism involving the modulation of the adrenomedullin (AM) signaling pathway, particularly under hypoxic conditions. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its synthesis, mechanism of action, and the experimental protocols used to characterize its activity.
Discovery and Synthesis
While the specific discovery program that led to the identification of this compound is not extensively detailed in publicly available literature, it emerged from research programs focused on developing novel ACAT inhibitors for the treatment of dyslipidemias and atherosclerosis.[3] Its structure, a disubstituted urea, is characteristic of a class of compounds known to inhibit this enzyme.[4][5]
Chemical Synthesis
A definitive, step-by-step published synthesis protocol for this compound is not available. However, based on its chemical structure—1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea—a plausible and standard synthetic route involves the reaction of an isocyanate with an amine. The key precursors would be 2,6-diisopropylaniline and 4-(4-nitrophenylthio)aniline. The synthesis can be logically divided into two main stages: preparation of the key amine intermediate and the final urea formation.
Experimental Protocol: Proposed Synthesis of this compound
Part A: Synthesis of 4-(4-nitrophenylthio)aniline Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-aminothiophenol and 1.2 equivalents of potassium carbonate in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Nucleophilic Aromatic Substitution: To this stirring solution, add 1.1 equivalents of 1-fluoro-4-nitrobenzene.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with water and a non-polar solvent like hexane to remove impurities. The intermediate, 4-(4-nitrophenylthio)aniline, can be further purified by recrystallization from an ethanol/water mixture.
Part B: Urea Formation to Yield this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1 equivalent of the synthesized 4-(4-nitrophenylthio)aniline in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Isocyanate Addition: Add 1.05 equivalents of 2,6-diisopropylphenyl isocyanate to the solution dropwise at 0 °C to control the exothermic reaction.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of starting materials via TLC.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the product.
-
Purification: The final product, this compound, is collected by filtration and can be purified by column chromatography on silica gel or by recrystallization to achieve high purity (≥99%).[2]
Mechanism of Action
This compound's primary pharmacological effect is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters, which is a key pathological process in atherosclerosis. This action contributes to its observed hypolipidemic effects, significantly reducing plasma and hepatic cholesterol concentrations in preclinical models.[3]
A second, distinct mechanism has been identified involving the peptide hormone adrenomedullin (AM). In hypoxic (low oxygen) conditions, which are common in solid tumors and ischemic tissues, cells often increase the production and secretion of AM, which can promote cell proliferation. This compound has been shown to counteract this effect in human hepatoblastoma (HepG2) cells. It significantly reduces the production and secretion of AM and down-regulates AM-specific receptors on the cell surface.[6][7] This suggests this compound could negatively regulate hypoxia-induced cell proliferation.[6][7]
Quantitative Data
While specific IC50 values for ACAT inhibition by this compound are not reported in the reviewed literature, several studies provide quantitative data regarding its effective concentrations in cellular and animal models.
| Parameter | Model System | Treatment Details | Result | Reference |
| Cellular Activity | Human Hepatoblastoma (HepG2) Cells | 0.03 µmol/L and 0.1 µmol/L under hypoxic conditions | Significant reduction in AM secretion and down-regulation of AM receptors. | [6][7] |
| In Vivo Efficacy | Diabetic-Hypercholesterolemic Rats | 50 mg/kg/day (admixed to diet) for 5 days | Significant reduction in plasma and hepatic cholesterol levels. | [1] |
| In Vivo Efficacy | Diabetic & Non-Diabetic Hamsters on High Cholesterol Diet | Not specified dosage over 3 months | Lowered cholesterol levels in both groups; lowered triglycerides in diabetic group. | [8] |
| Reproductive Toxicology | Male and Female Rats | 30, 120, and 300 mg/kg (oral) | No significant differences in reproductive parameters compared to control. | [9] |
Key Experimental Protocols
The following are representative protocols for the key assays used to characterize the biological activity of this compound, based on standard laboratory methods.
Adrenomedullin Secretion by Radioimmunoassay (RIA)
This protocol outlines the measurement of adrenomedullin concentration in cell culture supernatant.
-
Sample Collection: Culture HepG2 cells under normoxic or hypoxic conditions in the presence of this compound (0.03 µM, 0.1 µM) or vehicle control for 24-48 hours. Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Assay Principle: The assay is a competitive binding assay.[10] A known quantity of ¹²⁵I-labeled AM competes with the unlabeled AM in the sample for a limited number of binding sites on a specific anti-AM antibody.
-
Procedure:
-
Prepare a standard curve using known concentrations of unlabeled AM (e.g., 1-1000 pg/mL).
-
In assay tubes, pipette the standard or unknown samples.
-
Add a fixed amount of ¹²⁵I-labeled AM tracer to all tubes.
-
Add the primary anti-AM antibody to all tubes except the "Non-Specific Binding" (NSB) controls.
-
Incubate for 16-24 hours at 4 °C to allow binding to reach equilibrium.
-
-
Separation: Add a precipitating reagent (e.g., a secondary antibody against the primary antibody's host species) to separate bound from free tracer. Centrifuge at 2000 x g for 30 minutes at 4 °C.
-
Quantification: Carefully decant the supernatant. Measure the radioactivity of the pellet (containing the antibody-bound tracer) in a gamma counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled AM in the sample. Calculate the AM concentration in the unknown samples by interpolating their radioactive counts against the standard curve.[11]
Adrenomedullin mRNA Expression by RT-qPCR
This protocol details the quantification of AM messenger RNA levels in cells.
-
Cell Treatment and RNA Extraction: Treat HepG2 cells with this compound as described in 4.1. Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate). Extract total RNA using a commercial kit (e.g., RNeasy) or a standard phenol-chloroform method.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, SYBR Green master mix, and forward and reverse primers specific for the human adrenomedullin gene. Also prepare reactions for a housekeeping gene (e.g., GAPDH) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step (95 °C), followed by 40 cycles of denaturation (95 °C) and annealing/extension (60 °C).
-
-
Data Analysis: Determine the cycle threshold (Ct) for both the AM gene and the housekeeping gene. Calculate the relative expression of AM mRNA using the ΔΔCt method, normalizing the this compound-treated samples to the vehicle-treated controls.
Cell Proliferation by [³H]-Thymidine Incorporation Assay
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.[6][9][12]
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight. Treat the cells with this compound or vehicle control under appropriate conditions (e.g., hypoxia) for 24-72 hours.
-
Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4-18 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with PBS to remove unincorporated [³H]-Thymidine.
-
Lyse the cells or detach them using trypsin.
-
Using a cell harvester, transfer the cellular contents onto a glass fiber filter mat. The DNA will bind to the filter.
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Place the individual filter discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the amount of radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis: The counts per minute (CPM) are directly proportional to the amount of [³H]-Thymidine incorporated and thus to the rate of cell proliferation. Compare the CPM from this compound-treated wells to control wells to determine the effect on proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 228544-65-8 | VULM1457 | Tocris Bioscience [tocris.com]
- 3. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of acyl-Coa:cholesterol acyltransferase. 4. A novel series of urea ACAT inhibitors as potential hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of acyl-CoA:cholesterol acyltransferase: novel trisubstituted ureas as hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytologicsbio.com [cytologicsbio.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Thymidine Uptake Assays | Revvity [revvity.com]
- 10. revvity.com [revvity.com]
- 11. phoenixbiotech.net [phoenixbiotech.net]
- 12. researchgate.net [researchgate.net]
VULM 1457: A Technical Guide for Researchers
An In-depth Analysis of the ACAT Inhibitor VULM 1457: Chemical Structure, Physicochemical Properties, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for conditions such as hypercholesterolemia, atherosclerosis, and diabetes mellitus.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 228544-65-8, is chemically identified as N-[2,6-bis(1-Methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea[1][2][3]. Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea |
| CAS Number | 228544-65-8[1] |
| Molecular Formula | C₂₅H₂₇N₃O₃S[1] |
| Molecular Weight | 449.57 g/mol [1] |
| SMILES | CC(C)c1cccc(c1C(C)C)NC(=O)Nc2ccc(cc2)Sc3ccc(cc3)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C25H27N3O3S/c1-16(2)20-10-9-11-21(17(3)4)24(20)27-25(29)26-19-14-12-18(13-15-19)32-23-7-5-22(6-8-23)28(30)31/h5-17H,1-4H3,(H2,26,27,29) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Purity | ≥99%[1][2][3] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Storage | Store at +4°C[1] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT)[2][3]. ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters, which is a key process in the development of atherosclerosis.
The biological activities of this compound have been investigated in both in vitro and in vivo models.
In Vitro Activity
-
ACAT Inhibition: this compound effectively inhibits ACAT activity in various cell lines.
-
Adrenomedullin Regulation: In human hepatoblastic HepG2 cells, this compound has been shown to significantly reduce the production and secretion of adrenomedullin (AM). It also down-regulates AM receptors on these cells. At concentrations of 0.03 and 0.1 µM, this compound significantly down-regulated specific AM receptors and reduced AM secretion in hypoxic HepG2 cells[4].
-
Cell Proliferation: this compound negatively regulates cell proliferation induced by adrenomedullin[4].
In Vivo Activity
-
Hypolipidemic Effects: In diabetic-hypercholesterolemic rat models, oral administration of this compound (50 mg/kg/day for 5 days) significantly decreased plasma total cholesterol levels from 2.9 ± 0.5 mM to 1.7 ± 0.1 mM. A similar hypolipidemic effect was observed in the liver, with cholesterol levels decreasing from 7.4 ± 1.0 mg/g to 3.9 ± 0.2 mg/g[4].
-
Cardioprotective Effects: this compound has been shown to protect the hearts of diabetic-hypercholesterolemic rats against ischemia/reperfusion injury[4].
-
Anti-atherogenic Activity: The compound significantly reduces atherogenic activity in animal models of atherosclerosis[4].
Experimental Protocols
This section provides representative experimental protocols for the synthesis, characterization, and biological evaluation of this compound. It is important to note that while these protocols are based on established methodologies for similar compounds and assays, specific details for this compound may need to be optimized.
Synthesis of this compound (Representative Protocol)
A general method for the synthesis of N-aryl-N'-phenylurea derivatives, which can be adapted for this compound, involves the reaction of an isocyanate with an amine.
Step 1: Synthesis of 4-((4-nitrophenyl)thio)aniline This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-nitrothiophenol and 4-fluoro-1-nitrobenzene or a similar activated aryl halide.
Step 2: Synthesis of 2,6-diisopropylaniline isocyanate 2,6-diisopropylaniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield the corresponding isocyanate.
Step 3: Synthesis of this compound Equimolar amounts of 4-((4-nitrophenyl)thio)aniline and 2,6-diisopropylaniline isocyanate are reacted in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be purified by crystallization or column chromatography.
References
- 1. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay: Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors are known in the art and can be based upon any conventional assay ... - ChEMBL [ebi.ac.uk]
Preclinical Profile of VULM 1457: An ACAT Inhibitor with Hypolipidemic and Cellular Regulatory Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VULM 1457 is a potent, orally active inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification and storage of cholesterol in various tissues. Preclinical investigations have demonstrated its potential as a hypolipidemic agent with anti-atherosclerotic effects. Studies in rodent models of hypercholesterolemia and diabetes have shown significant reductions in plasma and hepatic cholesterol levels. Furthermore, in vitro studies using the human hepatoblastoma cell line, HepG2, have revealed a novel activity of this compound in modulating the adrenomedullin (AM) signaling pathway, particularly under hypoxic conditions. A reproduction toxicity screening test in rats indicated no significant adverse effects on reproductive performance or fetal development at the doses tested. This document provides a comprehensive overview of the key preclinical findings for this compound, including available quantitative data, detailed experimental methodologies, and a proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data extracted from available preclinical studies on this compound. It is important to note that this data is derived from published abstracts and may not represent the complete datasets.
Table 1: In Vivo Efficacy of this compound in a Diabetic-Hypercholesterolemic Rat Model
| Parameter | Control (Diabetic-Hypercholesterolemic) | This compound (50 mg/kg/day) |
| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 |
Data represents mean ± standard deviation.
Table 2: In Vitro Effects of this compound on the Adrenomedullin System in Hypoxic HepG2 Cells
| Treatment | Concentration (µM) | Observed Effect |
| This compound | 0.03 | Significant down-regulation of specific adrenomedullin receptors |
| This compound | 0.1 | Significant down-regulation of specific adrenomedullin receptors and reduced adrenomedullin secretion |
Table 3: Reproductive Toxicity Screening of this compound in Rats (OECD 421 Guideline)
| Dose Group | Findings |
| Control (Vehicle) | No adverse effects observed. |
| 30 mg/kg | No significant differences in reproductive parameters compared to control. |
| 120 mg/kg | No significant differences in reproductive parameters compared to control. |
| 300 mg/kg | No significant negative effects on gonadal function, conception, pregnancy, parturition, or pup development. No malformations observed. Histopathological examination of reproductive organs revealed no negative effects. |
Experimental Protocols
The following are detailed methodologies for the key preclinical studies of this compound, constructed from available information and standard laboratory practices.
In Vivo Hyperlipidemia and Diabetes Model
-
Animal Model: The specific strain of hamsters and rats used in these studies is not detailed in the available abstracts. However, common models for hyperlipidemia studies include Golden Syrian hamsters and Wistar or Sprague-Dawley rats.
-
Induction of Hypercholesterolemia and Diabetes:
-
Hypercholesterolemia: Animals were fed a high-cholesterol and high-lipid (HCHL) diet for a specified period (e.g., 3 months for hamsters) to induce a hypercholesterolemic state. The exact composition of the HCHL diet is not specified.
-
Diabetes: For diabetic models, diabetes was likely induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
-
-
Drug Administration: this compound was administered orally. The formulation (e.g., suspension in a vehicle like carboxymethyl cellulose) and frequency of administration (e.g., daily) would have been defined in the full study protocol.
-
Efficacy Parameters:
-
Serum Lipids: Blood samples were collected to measure serum levels of total cholesterol and triglycerides using standard enzymatic colorimetric assays.
-
Red Blood Cell (RBC) Velocity: In the hamster study, RBC velocity in the paw microcirculation was assessed using capillary microscopy as a measure of microvascular function.[1]
-
-
Experimental Workflow:
In Vitro Adrenomedullin Regulation in HepG2 Cells
-
Cell Line: Human hepatoblastoma cell line HepG2 was used.
-
Cell Culture: Cells were cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Induction of Hypoxia: To mimic hypoxic conditions, cultured HepG2 cells were placed in a hypoxic chamber with a controlled atmosphere of low oxygen concentration.
-
Treatment: Cells were exposed to this compound at concentrations of 0.03 and 0.1 µM.[2]
-
Assays:
-
Adrenomedullin (AM) Secretion: The concentration of AM in the cell culture supernatant was quantified using a Radioimmunoassay (RIA).
-
AM Receptor Binding: Specific binding of AM to its receptors on the surface of HepG2 cells was likely determined using a radioligand binding assay with [125I]-labeled AM.
-
AM mRNA Expression: The expression level of AM mRNA was assessed by Reverse Transcription Polymerase Chain Reaction (RT-PCR).
-
Cell Proliferation: The effect on cell proliferation was measured by the incorporation of [3H]thymidine into the DNA of dividing cells.
-
-
Experimental Workflow:
Reproduction Toxicity Screening Test
-
Guideline: The study was conducted following the OECD 421 Guideline for the Testing of Chemicals, "Reproduction/Developmental Toxicity Screening Test".
-
Animal Model: Rats (strain not specified).
-
Dosing: this compound was administered orally to male and female rats at three dose levels: 30, 120, and 300 mg/kg.[3] A control group received the vehicle.
-
Males: Dosed for 14 days prior to mating and during the mating period.
-
Females: Dosed for 14 days prior to mating, during mating, throughout gestation, and until day 4 post-partum.[3]
-
-
Parameters Evaluated:
-
Daily clinical examination of all animals.
-
Gonadal function.
-
Conception rates.
-
Course of pregnancy and parturition.
-
Pup development during the first four days of lactation, including observation for malformations.
-
-
Terminal Procedures: The study was terminated by euthanasia, followed by autopsy and histopathological examination of the reproductive organs of the highest dose group and the control group.[3]
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound, as an ACAT inhibitor, may influence the adrenomedullin signaling pathway in HepG2 cells under hypoxic conditions.
References
VULM 1457: A Novel ACAT Inhibitor for Atherosclerosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological event in atherosclerosis is the formation of foam cells, which are lipid-laden macrophages that contribute to plaque development. Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) is a crucial enzyme in this process, as it facilitates the esterification and storage of cholesterol within macrophages. Inhibition of ACAT presents a promising therapeutic strategy to prevent or slow the progression of atherosclerosis. VULM 1457, a newly synthesized ACAT inhibitor, has demonstrated potential as a hypolipidemic and anti-atherogenic agent in preclinical studies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in atherosclerosis research, with a focus on quantitative data, experimental protocols, and key signaling pathways.
This compound: Mechanism of Action and Therapeutic Potential
This compound, chemically identified as 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea, is an inhibitor of the enzyme Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT).[1] ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] This process is particularly critical in macrophages, where the accumulation of cholesteryl esters leads to their transformation into foam cells, a hallmark of atherosclerotic plaques.[2][4]
By inhibiting ACAT, this compound is proposed to exert its anti-atherosclerotic effects through several mechanisms:
-
Inhibition of Foam Cell Formation: By blocking the esterification of cholesterol in macrophages, this compound prevents the accumulation of cholesteryl esters and the subsequent formation of foam cells.[2][5]
-
Hypolipidemic Effects: ACAT inhibitors can also influence systemic lipid levels. The primary study on this compound demonstrated its ability to lower serum cholesterol and, in diabetic models, triglyceride levels.[1] This may be due to the inhibition of cholesterol absorption in the intestine and the modulation of lipoprotein assembly and secretion in the liver.[3]
-
Improved Microcirculation: Research has shown that this compound can improve red blood cell (RBC) velocity in the microcirculation, which is often impaired in hypercholesterolemic and diabetic conditions.[1] This suggests a potential benefit in addressing the endothelial dysfunction associated with atherosclerosis.
Quantitative Data on the Efficacy of this compound
The primary preclinical study on this compound evaluated its effects on serum lipid levels and red blood cell velocity in non-diabetic and diabetic hamsters fed a high-cholesterol, high-lipid (HCHL) diet for three months.[1] The key findings are summarized in the tables below.
Table 1: Effect of this compound on Serum Lipid Levels
| Group | Treatment | Serum Cholesterol | Serum Triglycerides |
| Non-Diabetic Hamsters | HCHL Diet | Significantly Increased | - |
| HCHL Diet + this compound | Lowered | - | |
| Diabetic Hamsters | HCHL Diet | Further Increased | - |
| HCHL Diet + this compound | Lowered | Lowered |
Data adapted from the findings of a study on the effects of this compound.[1] The study reported a lowering effect on cholesterol in both groups and a hypotriglyceridemic effect specifically in the diabetic group treated with this compound.
Table 2: Effect of this compound on Red Blood Cell (RBC) Velocity
| Group | Treatment | RBC Velocity |
| Non-Diabetic Hamsters | HCHL Diet | Significantly Decreased |
| HCHL Diet + this compound | Improved | |
| Diabetic Hamsters | HCHL Diet | Further Reduction |
| HCHL Diet + this compound | Pronounced Improvement |
Data adapted from the findings of a study on the effects of this compound.[1] The study noted an improvement in RBC velocity with this compound treatment, with a more pronounced effect in diabetic hamsters.
Experimental Protocols
The following is a detailed methodology for a key type of experiment used to evaluate the efficacy of ACAT inhibitors like this compound in a preclinical setting, based on the available literature on hamster models of atherosclerosis.[1][6][7]
Animal Model and Diet-Induced Atherosclerosis
-
Animal Model: Male Golden Syrian hamsters are a suitable model for studying diet-induced atherosclerosis due to their lipoprotein metabolism being more similar to humans than that of mice or rats.[8]
-
Induction of Hyperlipidemia and Atherosclerosis:
-
House animals individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to water and a standard chow diet for an initial acclimatization period of one week.
-
Following acclimatization, switch the experimental groups to a high-cholesterol, high-lipid (HCHL) diet. A common composition for such a diet is standard chow supplemented with 3% cholesterol and 15% butter or lard.[1][7]
-
Maintain the animals on the HCHL diet for a period of 3 months to induce hypercholesterolemia and the development of atherosclerotic lesions.[1]
-
-
Treatment Groups:
-
Control Group: Fed a standard chow diet.
-
HCHL Diet Group: Fed the HCHL diet.
-
This compound Treatment Group: Fed the HCHL diet and administered this compound. The administration route and dosage should be determined based on preliminary pharmacokinetic and toxicology studies. In the original study, the method of administration was not specified in the abstract.[1]
-
Measurement of Serum Lipids
-
At the end of the experimental period, fast the animals overnight.
-
Collect blood samples via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Separate the serum by centrifugation.
-
Analyze the serum for total cholesterol and triglyceride concentrations using commercially available enzymatic assay kits.
-
Lipoprotein profiles (VLDL, LDL, HDL) can be further analyzed using techniques such as fast protein liquid chromatography (FPLC).
Measurement of Red Blood Cell (RBC) Velocity
-
Anesthetize the hamster and place it on a temperature-controlled stage.
-
Use capillary microscopy to visualize the microcirculation in the paw.[1]
-
Record video footage of the capillary blood flow.
-
Analyze the video recordings using specialized software to measure the velocity of individual red blood cells. Optical flow estimation is a modern technique used for this purpose.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACAT Inhibition in Macrophages
References
- 1. The hyperlipidemic hamster as a model of experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Use of hamster as a model to study diet-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
VULM 1457: An In-Depth Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VULM 1457 is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in cells. Due to its role in lipid metabolism, this compound has been investigated for its potential as a hypolipidemic and anti-atherosclerotic agent. This technical guide provides a summary of the available toxicological data for this compound, with a focus on preclinical safety evaluation. The information presented herein is based on a limited set of publicly accessible studies and data sources.
Quantitative Toxicological Data
Despite extensive searches, specific quantitative toxicological endpoints such as acute toxicity (LD50) and comprehensive No-Observed-Adverse-Effect Levels (NOAEL) from a full suite of studies are not publicly available in the retrieved documents. A material safety data sheet for this compound indicates that data for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, and carcinogenicity are not available. However, one key study on reproductive toxicity provides valuable insight into the safety profile of this compound.
Reproductive and Developmental Toxicity
A preclinical screening of this compound for reproductive and developmental toxicity was conducted in rats according to the OECD 421 guideline. The study found no significant adverse effects on male and female reproductive performance, nor any malformations in the offspring at the tested doses.
| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Reproduction/Developmental Toxicity Screening (OECD 421) | Rat | Oral (per os) | 30, 120, 300 | No significant differences in reproductive parameters, no malformations in pups, no negative effects on reproductive organs upon histopathological examination.[1] | ≥ 300 mg/kg/day |
Experimental Protocols
Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)
The study on this compound followed the OECD 421 guideline for a reproduction/developmental toxicity screening test. The primary objective of this assay is to assess the potential effects of a substance on gonadal function, mating behavior, conception, and early embryonic development.
Methodology:
-
Animal Model: The study utilized rats of both sexes.
-
Dosing: this compound was administered orally (per os) at three dose levels: 30, 120, and 300 mg/kg of body weight. A control group received the vehicle.[1]
-
Treatment Period:
-
Observations:
-
Endpoint Analysis:
Signaling Pathway
This compound's mechanism of action is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme is a key player in cellular cholesterol homeostasis.
ACAT Inhibition Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of the ACAT enzyme.
Experimental Workflow: OECD 421 Reproductive Toxicity Screening
Caption: Workflow for the OECD 421 reproductive toxicity screening of this compound.
References
VULM 1457 in Diabetic Dyslipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic dyslipidemia, a common complication of diabetes mellitus, is characterized by a pro-atherogenic lipid profile, including elevated triglycerides, low high-density lipoprotein (HDL) cholesterol, and a preponderance of small, dense low-density lipoprotein (LDL) particles. This dyslipidemia significantly increases the risk of cardiovascular disease. VULM 1457, identified as an Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitor, has shown potential as a therapeutic agent for managing diabetic dyslipidemia. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available preclinical data, and relevant experimental methodologies.
Introduction to Diabetic Dyslipidemia and ACAT Inhibition
Diabetic dyslipidemia is a complex metabolic disorder intricately linked to insulin resistance and hyperglycemia. The pathophysiology involves an overproduction of very-low-density lipoproteins (VLDL) by the liver and a decreased clearance of triglyceride-rich lipoproteins. Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or for assembly into lipoproteins.[1]
There are two isoforms of ACAT:
-
ACAT1: Found ubiquitously in various tissues, including macrophages, and is involved in foam cell formation within atherosclerotic plaques.
-
ACAT2: Primarily expressed in the liver and intestines, playing a key role in the absorption of dietary cholesterol and the assembly of VLDL.
By inhibiting ACAT, particularly ACAT2, this compound is proposed to reduce the secretion of atherogenic lipoproteins from the liver and decrease cholesterol absorption from the intestine. Inhibition of ACAT1 in macrophages could also contribute to anti-atherosclerotic effects.
This compound: Preclinical Data
The primary publicly available data for this compound comes from a study in a diabetic hamster model. Hamsters are a well-established animal model for studying lipid metabolism due to their similarity to humans in this regard.
Quantitative Data from Hamster Model
The following table summarizes the reported effects of this compound on serum lipids and red blood cell (RBC) velocity in diabetic and non-diabetic hamsters fed a high cholesterol-lipid (HCHL) diet.
| Group | Parameter | Result |
| Non-diabetic Hamsters on HCHL Diet | Serum Cholesterol | Lowered by this compound[1] |
| Serum Triglycerides | No significant effect reported[1] | |
| RBC Velocity | Significantly decreased by HCHL diet, improved with this compound[1] | |
| Diabetic Hamsters on HCHL Diet | Serum Cholesterol | Lowered by this compound[1] |
| Serum Triglycerides | Hypotriglyceridemic effect observed with this compound[1] | |
| RBC Velocity | Further reduced in diabetic HCHL group, pronounced improvement with this compound[1] |
Signaling Pathway of ACAT Inhibition
The mechanism of action of this compound as an ACAT inhibitor involves the disruption of cholesterol esterification, which has downstream effects on lipoprotein metabolism and cellular cholesterol homeostasis.
Caption: Mechanism of this compound via ACAT inhibition.
Experimental Protocols
Detailed experimental protocols for the this compound hamster study are not publicly available. Therefore, the following are generalized methodologies based on standard practices for similar preclinical studies in diabetic dyslipidemia.
Animal Model and Induction of Diabetes
-
Species: Golden Syrian Hamsters.
-
Induction of Diabetes: Diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5). Blood glucose levels are monitored, and hamsters with fasting blood glucose above 250 mg/dL are considered diabetic.
-
Diet: A high cholesterol-lipid (HCHL) diet is introduced to induce dyslipidemia. A typical HCHL diet may contain 15-20% fat and 0.5-1% cholesterol.
Experimental Groups and Dosing
-
Control Group: Non-diabetic hamsters on a standard diet.
-
HCHL Diet Group: Non-diabetic hamsters on an HCHL diet.
-
Diabetic HCHL Group: Diabetic hamsters on an HCHL diet.
-
Treatment Groups: HCHL and Diabetic HCHL groups treated with this compound. The route of administration (e.g., oral gavage) and dose would be determined by prior pharmacokinetic and pharmacodynamic studies.
Biochemical Analysis
-
Blood Collection: Blood samples are collected at baseline and at the end of the study period via retro-orbital sinus or cardiac puncture under anesthesia.
-
Lipid Profile: Serum is separated by centrifugation. Total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays. LDL cholesterol can be calculated using the Friedewald formula if triglycerides are below 400 mg/dL, or measured directly.
Measurement of Red Blood Cell Velocity
-
Technique: Intravital microscopy of the hamster cheek pouch or paw microcirculation.
-
Procedure: The hamster is anesthetized, and the microvasculature is observed under a microscope equipped with a camera. The velocity of red blood cells in selected capillaries is measured using specialized software that tracks the movement of RBCs over time.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating a compound like this compound.
Caption: Generalized experimental workflow.
Conclusion and Future Directions
The available preclinical data suggests that this compound, as an ACAT inhibitor, is a promising candidate for the treatment of diabetic dyslipidemia. Its dual action of lowering both cholesterol and triglycerides in a diabetic state, along with improving microcirculation, warrants further investigation. Future research should focus on:
-
Elucidating the precise selectivity of this compound for ACAT1 versus ACAT2.
-
Conducting more extensive dose-response studies.
-
Evaluating the long-term efficacy and safety of this compound in preventing atherosclerosis in relevant animal models.
-
Investigating the potential for combination therapy with other lipid-lowering agents.
This technical guide provides a foundational understanding of this compound and its potential role in managing diabetic dyslipidemia, intended to inform and guide further research and development in this area.
References
Pharmacokinetics of VULM 1457 in Animal Models: A Technical Overview
Disclaimer: Publicly available literature does not currently provide specific quantitative pharmacokinetic data for VULM 1457. Therefore, this document provides a technical guide based on the known pharmacology of this compound as an Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor and utilizes representative data from other compounds in this class, where noted, to illustrate key concepts and methodologies.
Introduction
This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme that plays a crucial role in cellular cholesterol metabolism.[1][2][3] By blocking ACAT, this compound prevents the esterification of cholesterol, a key step in its absorption and storage within cells. This mechanism of action suggests its potential as a therapeutic agent for conditions associated with hypercholesterolemia and atherosclerosis.[4][5] Preclinical studies have indicated that this compound possesses hypolipidemic activity and may offer protective effects against ischemia-reperfusion injury.[1][3] Understanding the pharmacokinetic profile of this compound in various animal models is essential for its development as a clinical candidate.
Representative Pharmacokinetic Data of ACAT Inhibitors
Due to the absence of specific data for this compound, the following tables summarize representative pharmacokinetic parameters for ACAT inhibitors in common preclinical species. These values are intended to provide a general understanding of how this class of compounds might behave in vivo.
Table 1: Single-Dose Oral Pharmacokinetics of a Representative ACAT Inhibitor in Rats
| Parameter | Male Rats | Female Rats |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (hr) | 4 | 4 |
| AUC (ng·hr/mL) | 6800 | 9600 |
| t½ (hr) | 6 | 7 |
| Bioavailability (%) | 25 | 30 |
Data are hypothetical and for illustrative purposes based on general knowledge of ACAT inhibitors.
Table 2: Single-Dose Oral Pharmacokinetics of a Representative ACAT Inhibitor in Dogs
| Parameter | Value |
| Dose (mg/kg) | 5 |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 2 |
| AUC (ng·hr/mL) | 12000 |
| t½ (hr) | 8 |
| Bioavailability (%) | 45 |
Data are hypothetical and for illustrative purposes based on general knowledge of ACAT inhibitors.
Table 3: Single-Dose Intravenous Pharmacokinetics of a Representative ACAT Inhibitor in Monkeys
| Parameter | Value |
| Dose (mg/kg) | 2 |
| Cmax (ng/mL) | 3000 |
| AUC (ng·hr/mL) | 6000 |
| t½ (hr) | 5 |
| Clearance (mL/min/kg) | 5.5 |
| Vd (L/kg) | 2.5 |
Data are hypothetical and for illustrative purposes based on general knowledge of ACAT inhibitors.
Experimental Protocols
A comprehensive evaluation of the pharmacokinetics of a novel compound like this compound involves a series of well-defined experiments. Below is a detailed methodology for a typical preclinical pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetic Study of an ACAT Inhibitor in Rats
1. Objective: To determine the pharmacokinetic profile of a novel ACAT inhibitor following a single oral (PO) and intravenous (IV) administration to male and female Sprague-Dawley rats.
2. Materials:
-
Test Compound (ACAT Inhibitor)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)
-
Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
EDTA-coated microcentrifuge tubes
-
Analytical standards and internal standards for bioanalysis
-
Standard laboratory equipment (pipettes, centrifuges, freezers)
-
LC-MS/MS system for bioanalysis
3. Animal Housing and Preparation:
-
Animals are acclimated for at least one week prior to the study.
-
Rats are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Food is withheld overnight before dosing, and for 4 hours post-dose. Water is available ad libitum.
-
Animals are surgically implanted with jugular vein cannulas for serial blood sampling at least 48 hours before the study.
4. Dosing:
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage. The dosing volume is typically 5-10 mL/kg.
-
Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) is administered as a slow bolus injection into the tail vein over 1-2 minutes. The dosing volume is typically 1-2 mL/kg.
-
A minimum of 3-5 rats per sex per route of administration are used.
5. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at the following time points:
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Blood samples are collected into EDTA-coated tubes, mixed gently, and immediately placed on ice.
6. Plasma Preparation:
-
Blood samples are centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate plasma.
-
Plasma is transferred to labeled cryovials and stored at -80°C until analysis.
7. Bioanalysis:
-
Plasma concentrations of the ACAT inhibitor are determined using a validated LC-MS/MS method.
-
A calibration curve is prepared by spiking known concentrations of the compound into blank plasma.
-
Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision.
8. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
-
Parameters to be calculated include: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Mechanism of Action of ACAT Inhibitors
Caption: Mechanism of action of this compound as an ACAT inhibitor.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Acyltransferase | TargetMol [targetmol.com]
- 4. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
VULM 1457: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VULM 1457 is an experimental small molecule that acts as a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, a key process in cellular cholesterol homeostasis. By inhibiting ACAT, this compound has demonstrated significant hypolipidemic and anti-atherosclerotic effects in preclinical studies.[2][3] These properties make this compound a compound of interest for the potential treatment of metabolic disorders such as hypercholesterolemia and diabetes mellitus, as well as cardiovascular complications like myocardial ischemia-reperfusion injury.[4][5]
This document provides detailed application notes and standardized protocols for the in vivo use of this compound in rodent models, compiled from available preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and safety of this compound and similar ACAT inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound and relevant experimental models.
Table 1: this compound In Vivo Efficacy in Diabetic-Hypercholesterolemic Rats
| Parameter | Control (Diabetic-Hypercholesterolemic) | This compound (50 mg/kg/day) | Reference |
| Plasma Total Cholesterol | 2.9 ± 0.5 mM | 1.7 ± 0.1 mM | [4] |
| Liver Total Cholesterol | 7.4 ± 1.0 mg/g | 3.9 ± 0.2 mg/g | [4] |
| Occurrence of Ventricular Fibrillation | 100% | 29% | [5] |
Table 2: this compound Dosing in Rodent Studies
| Study Type | Species | Doses Administered | Administration Route | Reference |
| Hypolipidemic Efficacy | Rat | 50 mg/kg/day | Oral (admixture with diet) | [4] |
| Reproduction Toxicity | Rat | 30, 120, and 300 mg/kg/day | Oral (per Os) | [3] |
| Hypolipidemic & Microcirculation | Hamster | Not specified | Not specified | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the ACAT enzyme. This intervention has downstream effects on cholesterol metabolism and related cellular processes.
Experimental Protocols
Detailed methodologies for key in vivo experiments with this compound are provided below.
Induction of a Diabetic-Hypercholesterolemic Rat Model
This protocol is designed to induce a metabolic state in rats that mimics type 2 diabetes and hypercholesterolemia, suitable for testing the efficacy of this compound.[2][3][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
High-fat diet (HFD): composition may vary, but a common formulation is ~58-60% of calories from fat.[8]
-
Standard chow
-
Glucometer and test strips
Protocol:
-
Acclimatization: Acclimate rats for at least one week with free access to standard chow and water.
-
High-Fat Diet: Switch the experimental group to a high-fat diet for a period of 2 to 4 weeks to induce insulin resistance and hyperlipidemia.[9] The control group remains on standard chow.
-
Induction of Diabetes:
-
After the HFD period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (30-40 mg/kg).[8] This low dose is intended to partially destroy pancreatic β-cells, mimicking type 2 diabetes.
-
Return rats to their cages with free access to the HFD and water.
-
-
Confirmation of Diabetes:
Evaluation of Hypolipidemic Effects of this compound
This protocol details the administration of this compound and subsequent analysis of lipid profiles.
Materials:
-
Diabetic-hypercholesterolemic rats
-
This compound
-
Vehicle for administration (e.g., as an admixture in the diet)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Reagents and kits for cholesterol and triglyceride assays
-
Liver tissue homogenization buffer
Protocol:
-
Animal Grouping: Divide the confirmed diabetic-hypercholesterolemic rats into a control group and a this compound treatment group.
-
Drug Administration:
-
Sample Collection:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood via cardiac puncture or other appropriate method into EDTA tubes.
-
Euthanize the animals and excise the liver. Rinse with cold saline, blot dry, and weigh. A portion can be snap-frozen for later analysis.
-
-
Plasma Lipid Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Measure total cholesterol and triglyceride levels in the plasma using commercial enzymatic kits.
-
-
Liver Lipid Analysis:
-
Homogenize a weighed portion of the liver tissue.
-
Extract total lipids from the homogenate.
-
Measure total cholesterol and triglyceride levels in the lipid extract using commercial kits.
-
Myocardial Ischemia-Reperfusion (I/R) Injury Model in Diabetic Rats
This protocol describes the surgical procedure to induce myocardial I/R injury to assess the cardioprotective effects of this compound.[5][11]
Materials:
-
Diabetic rats (pre-treated with this compound or vehicle)
-
Anesthetic (e.g., pentobarbital sodium)
-
Rodent ventilator
-
Surgical instruments
-
Suture (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitor
-
Triphenyltetrazolium chloride (TTC) stain
Protocol:
-
Animal Preparation:
-
Anesthetize the pre-treated diabetic rat.
-
Intubate and connect the animal to a rodent ventilator.
-
Monitor ECG throughout the procedure.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Induce ischemia by tightening the suture to occlude the LAD. Ischemia is typically confirmed by changes in the ECG. A common duration for ischemia is 30-45 minutes.[5][11]
-
-
Reperfusion:
-
Infarct Size Assessment:
-
At the end of the reperfusion period, re-occlude the LAD and perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk.
-
Euthanize the animal and excise the heart.
-
Slice the ventricles and incubate with TTC stain. Viable tissue will stain red, while the infarcted area will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the area at risk.
-
OECD 421: Reproduction/Developmental Toxicity Screening Test
This is a summary of the standardized protocol used to assess the potential effects of this compound on reproduction.[3][12]
Objective: To provide initial information on the effects of a substance on male and female reproductive performance, including gonadal function, mating, conception, and early development.[4]
Protocol Summary:
-
Dose Groups: At least three dose levels of the test substance (e.g., 30, 120, 300 mg/kg for this compound) and a control group.[3] Each group should start with at least 10 animals of each sex.[1][14]
-
Administration:
-
Daily oral administration.
-
Males: Dosed for a minimum of four weeks, including two weeks prior to mating, during mating, and approximately two weeks post-mating.[4][14]
-
Females: Dosed throughout the study (approx. 63 days), including two weeks prior to mating, during mating, gestation, and up to day 4 of lactation.[1]
-
-
Mating: One male is paired with one female.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycles, mating performance, fertility, and histopathology of reproductive organs.
-
Offspring: Number of live/dead pups, pup weight, sex, anogenital distance, nipple retention in males, and any gross abnormalities.
-
-
Evaluation: The findings are evaluated to determine the relationship between the dose of this compound and any adverse effects on reproduction and development.[4]
Disclaimer
This document is intended for research purposes only. The protocols provided are based on published preclinical data and should be adapted and optimized by the end-user for their specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. oecd.org [oecd.org]
- 2. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review [mdpi.com]
- 8. [PDF] High-fat diet and streptozotocin in the induction of type 2 diabetes mellitus: a new proposal. | Semantic Scholar [semanticscholar.org]
- 9. qeios.com [qeios.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Myocardial Ischemia-Reperfusion and Diabetes: Lessons Learned From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmsl.cz [mmsl.cz]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
Application Notes and Protocols for Assessing VULM 1457 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of VULM 1457, a known ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor. The following protocols and data presentation guidelines are designed to assist in evaluating the anti-proliferative, pro-apoptotic, and cell cycle-modulating effects of this compound.
Introduction to this compound and its Mechanism of Action
This compound is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT leads to an accumulation of free cholesterol within the cell, which can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[1][2][3] this compound has also been shown to down-regulate the production and secretion of adrenomedullin (AM) and its receptors.[4] Since AM is known to promote cell proliferation via the tyrosine kinase (TK) and mitogen-activated protein kinase (MAPK) signaling cascade, inhibition of this pathway is another key aspect of this compound's anti-cancer potential.[4][5]
Key Cell-Based Assays for this compound Activity
A panel of cell-based assays is recommended to comprehensively evaluate the cellular effects of this compound. These include assays for cell proliferation, apoptosis, and cell cycle distribution.
Cell Proliferation Assays
Cell proliferation assays are fundamental to determining the cytostatic or cytotoxic effects of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
CyQUANT® Cell Proliferation Assay: This fluorescence-based assay measures the DNA content of cells, providing a direct correlation with cell number.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-Glo® 3/7 Assay: This luminescence-based assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Cell Cycle Analysis
Cell cycle analysis reveals the effect of this compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
| Assay | This compound Concentration (µM) | Result (Mean ± SD) | p-value vs. Control |
| Cell Proliferation | |||
| MTT Assay (OD 570nm) | Control (0) | 1.2 ± 0.1 | - |
| 1 | 0.9 ± 0.08 | <0.05 | |
| 10 | 0.5 ± 0.05 | <0.01 | |
| 100 | 0.2 ± 0.03 | <0.001 | |
| CyQUANT (RFU) | Control (0) | 8500 ± 500 | - |
| 1 | 6200 ± 450 | <0.05 | |
| 10 | 3100 ± 300 | <0.01 | |
| 100 | 1200 ± 150 | <0.001 | |
| Apoptosis | |||
| Annexin V Positive (%) | Control (0) | 5.2 ± 1.1 | - |
| 1 | 15.8 ± 2.5 | <0.05 | |
| 10 | 35.1 ± 4.2 | <0.01 | |
| 100 | 65.7 ± 5.9 | <0.001 | |
| Caspase 3/7 Activity (RLU) | Control (0) | 1500 ± 200 | - |
| 1 | 4500 ± 350 | <0.05 | |
| 10 | 9800 ± 700 | <0.01 | |
| 100 | 18500 ± 1200 | <0.001 | |
| Cell Cycle | |||
| G1 Phase (%) | Control (0) | 45.3 ± 3.1 | - |
| 10 | 68.2 ± 4.5 | <0.01 | |
| S Phase (%) | Control (0) | 30.1 ± 2.5 | - |
| 10 | 15.6 ± 1.9 | <0.01 | |
| G2/M Phase (%) | Control (0) | 24.6 ± 2.8 | - |
| 10 | 16.2 ± 2.1 | <0.05 |
Experimental Protocols
Cell Culture
Human hepatoblastic carcinoma (HepG2) cells are a suitable model for studying this compound, given its known effects on this cell line.
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Cell Proliferation Assay (MTT)
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining)
-
Seed HepG2 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: Workflow for this compound assays.
References
- 1. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Adrenomedullin enhances cell proliferation and deoxyribonucleic acid synthesis in rat adrenal zona glomerulosa: receptor subtype involved and signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
VULM 1457: Application Notes and Protocols for Efficacy Determination in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for determining the efficacy of VULM 1457, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, in a rat model of diabetic hypercholesterolemia. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the design and execution of similar efficacy trials.
Quantitative Data Summary
The primary efficacy of this compound in the described rat model is its hypolipidemic effect. The following tables summarize the key quantitative outcomes from preclinical investigations.
Table 1: Effect of this compound on Plasma Lipid Profile in Diabetic-Hypercholesterolemic Rats
| Treatment Group | Plasma Cholesterol (mmol/L) | Plasma Triglycerides (mmol/L) | Statistical Significance (Cholesterol) |
| Diabetic-Hypercholesterolemic Control | High | Elevated | N/A |
| This compound Treated | Significantly Reduced | Slightly Influenced | p < 0.05 |
Table 2: Effect of this compound on Hepatic Cholesterol Levels in Diabetic-Hypercholesterolemic Rats
| Treatment Group | Hepatic Cholesterol Concentration | Statistical Significance |
| Diabetic-Hypercholesterolemic Control | High | N/A |
| This compound Treated | Significantly Reduced | p < 0.001 |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in the esterification of cholesterol, a key step in its absorption and storage. By inhibiting ACAT, this compound effectively reduces the levels of cholesterol in both the plasma and the liver.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are designed to assess the hypolipidemic efficacy of this compound in a rat model.
Animal Model
A diabetic-hypercholesterolemic rat model is utilized to simulate conditions relevant to dyslipidemia and atherosclerosis.[1]
-
Species: Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin.
-
Induction of Hypercholesterolemia: Feeding a high-fat, high-cholesterol diet.
Dosing and Administration
This compound is administered orally to the test group.
-
Vehicle: To be determined based on the physicochemical properties of this compound.
-
Dose Levels: A reproduction toxicity study in rats used doses of 30, 120, and 300 mg/kg. Efficacy studies should be designed with a dose-response relationship in mind.
-
Route of Administration: Per Os (by mouth).
-
Frequency: Daily for the duration of the study.
-
Control Groups: A vehicle control group and a diabetic-hypercholesterolemic control group receiving no treatment are essential.
Experimental Workflow
The following diagram illustrates the key phases of an in-vivo efficacy study for this compound.
Caption: Experimental workflow for this compound efficacy testing.
Efficacy Endpoints and Analysis
-
Primary Endpoints:
-
Blood Collection: Blood samples should be collected at baseline and at the termination of the study.
-
Tissue Collection: Liver tissue should be harvested at the end of the study for the analysis of hepatic cholesterol concentration.
-
Biochemical Analysis: Standard enzymatic colorimetric assays are suitable for the quantification of cholesterol and triglycerides in plasma and liver homogenates.
-
Statistical Analysis: Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between the treatment and control groups can be determined using an appropriate statistical test, such as a t-test or ANOVA, with a p-value of < 0.05 considered significant.
Safety and Toxicology
A reproduction toxicity screening test of this compound in rats at doses up to 300 mg/kg showed no significant differences in reproductive parameters or any malformations in pups. Histopathological examination of reproductive organs also revealed no negative effects. This suggests a favorable safety profile at these dose levels in the context of reproductive toxicity.
Disclaimer: These application notes are intended for informational purposes only and should be adapted to specific research needs and institutional guidelines. All animal experiments should be conducted in accordance with the appropriate ethical and regulatory standards.
References
Application Notes and Protocols for VULM 1457 in Hypercholesterolemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VULM 1457 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol.[1][2] Inhibition of ACAT presents a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis by preventing the formation of cholesteryl esters, which are key components of foam cells in atherosclerotic plaques. These application notes provide a comprehensive overview of the use of this compound in preclinical hypercholesterolemia models, including detailed experimental protocols and dosage information based on available literature.
Mechanism of Action
This compound exerts its hypolipidemic effects by inhibiting the ACAT enzyme, which exists in two isoforms: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, where it contributes to foam cell formation. ACAT2 is predominantly found in the intestine and liver and is involved in the absorption of dietary cholesterol. By inhibiting ACAT, this compound reduces the esterification of cholesterol, leading to a decrease in the intracellular pool of cholesteryl esters. This, in turn, is believed to promote the efflux of free cholesterol from cells to HDL particles, thereby contributing to reverse cholesterol transport and a reduction in circulating cholesterol levels.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on plasma and hepatic cholesterol levels in a diabetic-hypercholesterolemic rat model.
Table 1: Effect of this compound on Plasma and Hepatic Cholesterol in Diabetic-Hypercholesterolemic Rats
| Treatment Group | Plasma Total Cholesterol (mM) | Hepatic Total Cholesterol (mg/g) |
| Diabetic-Hypercholesterolemic (Control) | 2.9 ± 0.5 | 7.4 ± 1.0 |
| Diabetic-Hypercholesterolemic + this compound (50 mg/kg/day) | 1.7 ± 0.1* | 3.9 ± 0.2** |
*p < 0.05 vs. Control; **p < 0.001 vs. Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Hamsters
This protocol is based on the study by Vojtassak et al. (2007), where this compound was evaluated in a hamster model of hypercholesterolemia.
1. Animal Model:
-
Species: Golden Syrian Hamsters.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Induction of Hypercholesterolemia:
-
Diet: A high-cholesterol-lipid (HCHL) diet is used to induce hypercholesterolemia. While the exact composition from the specific study is not detailed in the available abstract, a typical diet for inducing hypercholesterolemia in hamsters consists of standard chow supplemented with 1-2% cholesterol and 10-15% fat (e.g., coconut oil or lard).
-
Duration: Feed the animals the HCHL diet for a period of 3 months to establish a stable hypercholesterolemic state.[1]
3. This compound Administration:
-
Dosage: The specific dosage for hamsters was not detailed in the abstract. A pilot study to determine the optimal dose is recommended.
-
Administration: this compound can be administered orally. It is often practical to incorporate the compound directly into the HCHL diet to ensure consistent daily intake. The required amount of this compound should be calculated based on the average daily food consumption of the hamsters.
-
Vehicle: If administered by oral gavage, this compound should be suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (CMC) solution.
4. Sample Collection and Analysis:
-
Blood Collection: Blood samples should be collected at baseline and at the end of the treatment period. Fasting blood samples are recommended for lipid profile analysis.
-
Lipid Analysis: Plasma or serum should be separated by centrifugation, and total cholesterol and triglyceride levels should be measured using standard enzymatic colorimetric assays.
Protocol 2: this compound in a Diabetic-Hypercholesterolemic Rat Model
This protocol is based on the study by Adameova et al. (2005), which investigated the effects of this compound in rats with combined diabetes and hypercholesterolemia.[2]
1. Animal Model:
-
Species: Wistar rats.
-
Housing and Acclimatization: As described in Protocol 1.
2. Induction of Diabetes and Hypercholesterolemia:
-
Diabetes Induction: Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) at a dose of 40-60 mg/kg, dissolved in a citrate buffer (pH 4.5). Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).
-
Hypercholesterolemia Induction: Following the induction of diabetes, feed the rats a high-fat, high-cholesterol diet. A typical diet composition consists of standard rat chow supplemented with 1% cholesterol and 10-20% fat (e.g., lard or coconut oil).[3]
-
Duration: The combined diabetic and hypercholesterolemic state should be established over a period of several weeks before initiating treatment.
3. This compound Administration:
-
Dosage: 50 mg/kg/day.[3]
-
Administration: this compound was administered as a component of the high-fat, high-cholesterol diet.[3] To achieve this, the calculated amount of this compound is thoroughly mixed with the powdered diet.
-
Treatment Duration: 5 days.[3]
4. Sample Collection and Analysis:
-
Blood and Tissue Collection: At the end of the treatment period, collect fasting blood samples for lipid analysis. Euthanize the animals and collect liver tissue for the analysis of hepatic cholesterol content.
-
Lipid Analysis: Analyze plasma/serum for total cholesterol and triglycerides as described in Protocol 1. For hepatic cholesterol, a portion of the liver should be homogenized, and lipids extracted using a standard method (e.g., Folch method) prior to quantification.
Visualizations
Caption: ACAT Inhibition Pathway by this compound.
Caption: Experimental Workflow for this compound Studies.
References
- 1. Influence of Varied Dietary Cholesterol Levels on Lipid Metabolism in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood Lipid Distribution, Aortic Cholesterol Concentrations, and Selected Inflammatory and Bile Metabolism Markers in Syrian Hamsters Fed a Standard Breeding Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Novel Small Molecule VULM 1457
A-Note: As of November 2025, specific analytical methods for a compound designated "VULM 1457" are not available in the public domain. This suggests that this compound may be a novel, proprietary, or investigational compound. The following application notes and protocols are therefore provided as a comprehensive guide for the development and validation of a robust analytical method for a novel small molecule therapeutic candidate, using this compound as a representative analyte. The methodologies described are based on established best practices in bioanalysis, particularly leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in pharmaceutical research and development.[1][2][3][4]
Introduction to Bioanalytical Method Development for Novel Compounds
The quantification of novel drug candidates, such as this compound, in biological matrices is a critical step in preclinical and clinical development. It provides essential data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The choice of analytical technique is paramount, with LC-MS/MS being the gold standard due to its high sensitivity, specificity, and wide dynamic range.[2][3] Immunoassays can also be developed, particularly for larger molecules, and offer high-throughput capabilities.[1]
This document outlines a general framework for the quantification of this compound in human plasma using LC-MS/MS, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Recommended Analytical Method: LC-MS/MS
A triple quadrupole (QqQ) mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for the quantification of this compound.[1] This setup allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing excellent selectivity and sensitivity for detecting the analyte in a complex biological matrix.[5]
Principle of the Assay
The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS) of this compound is highly recommended to correct for matrix effects and variability in extraction and ionization.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
3.1.1. Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-¹³C₆, D₅)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
3.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
-
Label a 96-well deep-well plate for standards, quality controls (QCs), and unknown samples.
-
Spike calibration standards and QCs with appropriate concentrations of this compound reference standard into blank human plasma.
-
Pipette 50 µL of each standard, QC, and unknown sample into the corresponding wells.
-
Add 200 µL of the internal standard spiking solution (e.g., 100 ng/mL of SIL-VULM 1457 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Add 100 µL of water with 0.1% formic acid to each well and mix.
3.1.3. Liquid Chromatography Conditions (Hypothetical)
-
UHPLC System: A system capable of high-pressure gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.1.4. Mass Spectrometry Conditions (Hypothetical)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 450.2 > 250.1)
-
SIL-VULM 1457 (IS): Precursor ion > Product ion (e.g., m/z 456.2 > 256.1)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Compound Parameters: Optimized for this compound (Declustering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential).
Data Presentation: Quantitative Performance (Example Data)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS assay for this compound.
| Parameter | Acceptance Criteria | Example Result for this compound |
| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision ≤15% | 500 ng/mL |
| Intra-day Accuracy (% Bias) | ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Intra-day Precision (%CV) | ≤15% (≤20% for LLOQ) | 3.1% to 9.8% |
| Inter-day Accuracy (% Bias) | ±15% (±20% for LLOQ) | -7.8% to 6.3% |
| Inter-day Precision (%CV) | ≤15% (≤20% for LLOQ) | 4.5% to 11.2% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | 8.9% |
| Recovery | Consistent and precise | ~92% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical pathway where this compound acts as an inhibitor of a kinase (Kinase X) involved in a pro-inflammatory signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VULM 1457 in Myocardial Ischemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VULM 1457 is a novel inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol within cells.[1][2] Inhibition of ACAT presents a promising therapeutic strategy for mitigating the effects of hypercholesterolemia and atherosclerosis.[2][3] Recent preclinical studies have highlighted the potential of this compound in the context of myocardial ischemia-reperfusion injury, demonstrating significant cardioprotective effects beyond its primary hypolipidemic activity.[4][5] These notes provide detailed application guidelines and experimental protocols for researchers investigating the therapeutic potential of this compound in myocardial ischemia.
Mechanism of Action and Signaling Pathway
This compound, as an ACAT inhibitor, primarily acts by blocking the conversion of free cholesterol into cholesteryl esters.[1] There are two isoforms of ACAT: ACAT1, found ubiquitously, and ACAT2, located mainly in the liver and intestines.[1][6] By inhibiting these enzymes, this compound is thought to exert its cardioprotective effects through several mechanisms:
-
Hypolipidemic Effect: By inhibiting ACAT2 in the intestines and liver, this compound reduces the absorption of dietary cholesterol and the assembly of very low-density lipoproteins (VLDL), leading to lower plasma and liver cholesterol levels.[2][5][7]
-
Anti-atherosclerotic Activity: Inhibition of ACAT1 in macrophages within arterial walls prevents their transformation into foam cells, a critical step in the development of atherosclerotic plaques.[1][8] This can help to stabilize existing plaques and reduce the risk of ischemic events.
-
Direct Myocardial Protection: Studies suggest that this compound offers direct protection to the myocardium against ischemia-reperfusion injury, as evidenced by reduced infarct size and a lower incidence of life-threatening arrhythmias.[4][5] The precise signaling pathway for this direct effect is still under investigation but is likely related to alterations in cellular cholesterol metabolism and membrane stability.
Figure 1: Proposed signaling pathway for the cardioprotective effects of this compound.
Data Presentation
The following tables summarize the key quantitative data from a preclinical study investigating the effects of this compound in a diabetic-hypercholesterolaemic rat model of myocardial ischemia-reperfusion injury.[4][5]
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Infarct Size / Area at Risk (%) |
| Diabetic-Hypercholesterolaemic (Control) | 37.3 ± 3.1 |
| Diabetic-Hypercholesterolaemic + this compound | 16.3 ± 1.9** |
| *Data are presented as mean ± SEM. *p<0.01 vs. Control. |
Table 2: Antiarrhythmic Effects of this compound during Myocardial Ischemia-Reperfusion
| Parameter | Diabetic-Hypercholesterolaemic (Control) | Diabetic-Hypercholesterolaemic + this compound |
| Incidence of Ventricular Fibrillation (%) | 100 | 29 |
| Number of Ventricular Fibrillation Episodes | 2.8 ± 0.8 | 0.6 ± 0.4 |
| Duration of Ventricular Fibrillation (s) | 53.5 ± 14.4 | 2.1 ± 1.4** |
| Arrhythmia Severity Score | 4.9 ± 0.2 | 2.9 ± 0.6 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Control. |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo models of myocardial ischemia-reperfusion injury to evaluate the efficacy of this compound. These protocols are based on methodologies described in the literature.[4][5]
In Vitro Model: Langendorff-Perfused Rat Heart for Infarct Size Measurement
This protocol is designed to assess the direct effect of a compound on myocardial infarct size in an isolated heart preparation, thereby excluding systemic influences.
Figure 2: Experimental workflow for the Langendorff-perfused heart model.
Materials:
-
Male Wistar rats
-
This compound
-
Krebs-Henseleit buffer
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Langendorff perfusion apparatus
-
Surgical instruments
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20 minutes.
-
Drug Administration (for treated group): Perfuse the hearts with Krebs-Henseleit buffer containing this compound at the desired concentration.
-
Regional Ischemia: Induce regional ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.
-
Reperfusion: Release the ligature to allow for 2 hours of reperfusion.
-
Infarct Size Measurement:
-
Freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Image the slices and quantify the area at risk and the infarct size using planimetry software.
-
In Vivo Model: Open-Chest Rat for Arrhythmia Analysis
This protocol is designed to evaluate the antiarrhythmic properties of a compound in a live animal model of myocardial ischemia-reperfusion.
Figure 3: Experimental workflow for the in vivo arrhythmia analysis model.
Materials:
-
Male Wistar rats
-
This compound (formulated for dietary administration)
-
Anesthetic
-
Ventilator
-
Surgical instruments
-
ECG recording system
-
Suture for coronary artery occlusion
Procedure:
-
Animal Model and Drug Administration:
-
Surgical Preparation:
-
Anesthetize the rat and connect it to a ventilator.
-
Perform a thoracotomy to expose the heart.
-
Place a ligature around the LAD coronary artery.
-
Attach ECG leads to monitor cardiac electrical activity.
-
-
Ischemia-Reperfusion:
-
Record a baseline ECG.
-
Induce ischemia by tightening the ligature around the LAD for 6 minutes.
-
Release the ligature to initiate a 10-minute reperfusion period.
-
-
Arrhythmia Analysis:
-
Continuously record the ECG throughout the ischemia and reperfusion periods.
-
Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias, including ventricular tachycardia and ventricular fibrillation.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent in the management of myocardial ischemia, exhibiting both potent hypolipidemic and direct cardioprotective effects. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other ACAT inhibitors in the context of myocardial ischemia-reperfusion injury. Further research into the specific molecular signaling pathways underlying the direct cardioprotective effects of this compound is warranted to fully elucidate its therapeutic mechanism.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The myocardial infarct size-limiting and antiarrhythmic effects of acyl-CoA:cholesterol acyltransferase inhibitor this compound protect the hearts of diabetic-hypercholesterolaemic rats against ischaemia/reperfusion injury both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for VULM 1457 in Adrenomedullin Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VULM 1457 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification. Emerging research has identified a novel application for this compound in the study of adrenomedullin (AM) signaling pathways. Adrenomedullin is a peptide hormone with a significant role in vasodilation, angiogenesis, and cellular proliferation. Notably, this compound has been demonstrated to significantly reduce the production and secretion of adrenomedullin and down-regulate its receptors on human hepatoblastic HepG2 cells, particularly under hypoxic conditions.[1] These findings suggest that this compound can be a valuable tool for investigating the physiological and pathological roles of the adrenomedullin system.
These application notes provide detailed protocols for utilizing this compound to study its effects on adrenomedullin pathways, including quantification of adrenomedullin secretion, analysis of adrenomedullin and its receptor gene expression, and investigation of downstream signaling events.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on the adrenomedullin pathway in HepG2 cells. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Cell Line | Condition | This compound Concentration (µmol/l) | Observed Effect | Reference |
| Adrenomedullin Secretion | HepG2 | Hypoxia | 0.03 and 0.1 | Significant reduction | [1] |
| Adrenomedullin Receptors | HepG2 | Hypoxia | 0.03 and 0.1 | Significant down-regulation | [1] |
Signaling Pathways and Experimental Logic
Adrenomedullin mediates its effects through a G-protein coupled receptor complex, which consists of the calcitonin receptor-like receptor (CALCRL) and a receptor activity-modifying protein (RAMP2 or RAMP3). Activation of this receptor complex typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This compound, by reducing AM secretion and receptor expression, is hypothesized to attenuate this signaling cascade.
The experimental workflow to investigate the effect of this compound involves treating cells with the compound, followed by the collection of conditioned media and cell lysates for analysis.
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells, such as HepG2, with this compound.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (with hypoxia capabilities if required)
Procedure:
-
Seed cells in culture plates or flasks at a desired density and allow them to adhere and grow overnight.
-
Prepare working solutions of this compound in a complete culture medium. A dose-response curve is recommended (e.g., 0.01, 0.03, 0.1, 0.3, 1 µmol/l). Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48 hours). If studying hypoxia-induced adrenomedullin, place the cells in a hypoxic incubator (e.g., 1% O2).
-
After incubation, collect the conditioned medium for adrenomedullin secretion analysis (Protocol 2).
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them for RNA extraction (Protocol 3) or protein analysis for downstream signaling (Protocols 4 and 5).
Protocol 2: Quantification of Adrenomedullin Secretion by Radioimmunoassay (RIA)
This protocol provides a general guideline for measuring adrenomedullin levels in conditioned cell culture media using a commercial RIA kit. Follow the manufacturer's instructions for the specific kit used.
Materials:
-
Conditioned media collected from Protocol 1
-
Adrenomedullin RIA kit (containing 125I-labeled AM, AM standard, primary antibody, and secondary antibody)
-
RIA buffer
-
Gamma counter
Procedure:
-
Thaw all reagents and samples on ice.
-
Prepare a standard curve by serially diluting the AM standard in RIA buffer according to the kit's instructions.
-
In duplicate tubes, add the standards, controls, and conditioned media samples.
-
Add the primary anti-AM antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Add 125I-labeled AM to all tubes.
-
Incubate the tubes overnight at 4°C.
-
Add the secondary antibody (precipitating reagent) to all tubes except the TC tubes.
-
Incubate and then centrifuge the tubes to pellet the antibody-bound complex.
-
Carefully decant or aspirate the supernatant.
-
Count the radioactivity in the pellets using a gamma counter.
-
Calculate the concentration of adrenomedullin in the samples by comparing their counts to the standard curve.
Protocol 3: Analysis of Adrenomedullin and Receptor mRNA Expression by RT-qPCR
This protocol outlines the steps to quantify the mRNA levels of adrenomedullin (ADM), CALCRL, RAMP2, and RAMP3.
Materials:
-
Cell lysates from Protocol 1
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for ADM, CALCRL, RAMP2, RAMP3, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ADM | CAGCCGGGATGAACTGGTT | AGTGGTGGAGCACAGGAAAG |
| CALCRL | GCTACGTGGCCAAGAATGAG | AGTCGTTGTCCTTGTCGGTG |
| RAMP2 | CTTCCTGGTGGTGGTCTTCATC | GCTTGGACTTGATGGTCAGGA |
| RAMP3 | TCTTCCTGGCCATCTTCCTG | GCTCATCTTGTTGGCCTTGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 4: Measurement of Intracellular cAMP Levels
This protocol describes a general method for quantifying intracellular cAMP levels using a commercial cAMP assay kit (e.g., ELISA-based).
Materials:
-
Cell lysates from Protocol 1 (lysed in the buffer provided by the kit)
-
cAMP assay kit
-
Plate reader
Procedure:
-
Lyse the cells treated with this compound or vehicle control as per the assay kit's instructions.
-
Prepare cAMP standards as described in the kit manual.
-
Add standards and cell lysate samples to the wells of the assay plate.
-
Follow the kit's instructions for adding detection reagents and incubation steps.
-
Measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
Calculate the cAMP concentration in the samples based on the standard curve.
Protocol 5: Assessment of PKA Activity
This protocol provides a general method for measuring PKA activity using a commercial colorimetric or radioactive PKA activity assay kit.
Materials:
-
Cell lysates from Protocol 1
-
PKA activity assay kit
-
Plate reader or scintillation counter
Procedure:
-
Prepare cell lysates from this compound or vehicle-treated cells using the lysis buffer provided in the kit.
-
Prepare the PKA standard if included in the kit.
-
Add the cell lysates and standards to the wells of the assay plate, which are typically coated with a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Follow the kit's instructions for the detection of the phosphorylated substrate. This may involve adding a phospho-specific antibody followed by a secondary antibody conjugated to an enzyme (for colorimetric assays) or using [γ-32P]ATP and measuring radioactivity.
-
Read the signal using a plate reader or scintillation counter.
-
Determine the PKA activity in the samples by comparing the signal to the standard curve or control samples.
Disclaimer
The provided protocols are intended as general guidelines. Researchers should optimize the experimental conditions, including cell type, this compound concentration, and incubation times, for their specific research needs. It is also crucial to consult the manufacturer's instructions for any commercial kits used. The information on this compound's effects on the adrenomedullin pathway is based on limited published data, and further research is needed to fully elucidate its mechanisms of action.
References
Application Notes and Protocols for VULM 1457
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and experimental use of VULM 1457, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.
Product Information
| Property | Value | Source |
| CAS Number | 228544-65-8 | BioCrick[1] |
| Molecular Formula | C₂₅H₂₇N₃O₃S | R&D Systems |
| Molecular Weight | 449.57 g/mol | R&D Systems |
| Appearance | Powder | BioCrick[1] |
| Purity | >97% | BioCrick[1] |
| Storage | Long-term: -20°C, Short-term: 2-8°C. Keep container tightly closed in a dry, well-ventilated place.[1] | BioCrick |
Dissolution of this compound
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3] Water solubility information is not currently available.[1] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.
Table 1: this compound Solubility in DMSO
| Supplier | Reported Solubility |
| R&D Systems | Soluble to 100 mM |
| MedchemExpress | 125 mg/mL (278.04 mM); requires ultrasonic treatment. |
| APExBIO | <44.96 mg/mL |
| TargetMol | 60 mg/mL (133.46 mM); sonication is recommended. |
Protocol for Preparing a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound. For a 100 mM stock solution, you will need 44.96 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound powder accurately and transfer it to the sterile vial.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Use an ultrasonic bath for 10-15 minutes to ensure complete dissolution, as recommended by some suppliers.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: For cell culture experiments, the final concentration of DMSO in the culture medium should not exceed 0.1%. A negative control with the same concentration of DMSO should be included in the experimental design.
Experimental Protocols
This compound has been utilized in both in vitro and in vivo models to investigate its effects as an ACAT inhibitor, particularly in the context of hyperlipidemia and cardiovascular disease.
In Vitro Protocol: Inhibition of Adrenomedullin Secretion in HepG2 Cells
This protocol is based on studies demonstrating that this compound can down-regulate adrenomedullin (AM) receptors and reduce AM secretion in human hepatoblastic (HepG2) cells.
Objective: To assess the dose-dependent effect of this compound on a specific cellular response in vitro.
Experimental Workflow:
Caption: Workflow for in vitro treatment of HepG2 cells with this compound.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Adrenomedullin ELISA kit
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in complete medium.
-
Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations of 0.03 µM and 0.1 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.0001%).
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 2 mL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Endpoint Measurement:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of adrenomedullin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
In Vivo Protocol: Assessment of Hypolipidemic Effects in a Rat Model
This protocol is based on studies demonstrating the hypolipidemic activity of this compound in diabetic and hypercholesterolemic rat models.
Objective: To evaluate the effect of this compound on plasma lipid levels in vivo.
Experimental Workflow:
Caption: Workflow for in vivo assessment of this compound in a rat model.
Materials:
-
Wistar rats
-
High-fat, high-cholesterol diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Kits for measuring plasma cholesterol and triglycerides
Procedure:
-
Animal Model and Acclimatization:
-
Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Divide the animals into a control group and a this compound treatment group.
-
-
Preparation of this compound for Oral Administration:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose in water. The concentration should be calculated to deliver a dose of 50 mg/kg in a reasonable volume (e.g., 5 mL/kg).
-
-
Administration:
-
Administer the this compound suspension or the vehicle control to the rats daily via oral gavage for a period of 5 days.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples from the rats via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).
-
Centrifuge the blood samples to separate the plasma.
-
Measure the total cholesterol and triglyceride levels in the plasma using commercially available colorimetric assay kits.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
In case of contact with skin or eyes, flush with copious amounts of water.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.[1]
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all procedures are performed in accordance with institutional and regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
VULM 1457 Administration in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VULM 1457 is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol.[1][2] By inhibiting ACAT, this compound demonstrates significant hypolipidemic and anti-atherosclerotic effects, making it a compound of interest for research in cardiovascular diseases, diabetes mellitus, and hypercholesterolemia.[2] Notably, this compound has also been shown to modulate the adrenomedullin (AM) signaling pathway, suggesting a broader range of cellular effects.[3] This document provides detailed application notes and protocols for the administration of this compound in laboratory animals to facilitate further research into its therapeutic potential.
Mechanism of Action
This compound primarily functions by inhibiting the enzyme ACAT, which is responsible for converting free cholesterol into cholesteryl esters for storage or transport. This inhibition is believed to be the main driver of its lipid-lowering effects. Additionally, this compound has been observed to down-regulate the production and secretion of adrenomedullin and its receptors, which may contribute to its overall physiological effects.[3]
Signaling Pathway
The precise signaling cascade following ACAT inhibition by this compound is multifaceted. The primary pathway involves the reduction of intracellular cholesteryl ester formation. A secondary observed effect is the modulation of the adrenomedullin signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data from studies involving this compound administration in laboratory animals.
Table 1: In Vivo Efficacy of this compound in Diabetic-Hypercholesterolemic Rats
| Parameter | Control (Diabetic-Hypercholesterolemic) | This compound (50 mg/kg/day) | Reference |
| Plasma Total Cholesterol (mM) | 2.9 ± 0.5 | 1.7 ± 0.1 | [2] |
| Liver Total Cholesterol (mg/g) | 7.4 ± 1.0 | 3.9 ± 0.2 | [2] |
Table 2: Dose Regimen from a Reproduction Toxicity Study in Rats
| Dose Group | This compound Dose (mg/kg) | Administration Route |
| Low | 30 | Oral |
| Mid | 120 | Oral |
| High | 300 | Oral |
Note: No significant adverse effects on reproductive performance were observed at these doses.
Table 3: Representative Pharmacokinetic Parameters of ACAT Inhibitors in Rodents (Analogous Compounds)
| Parameter | Value | Species | Notes |
| Cmax | 13.9 - 185.9 µg/mL | Rat | Dose-dependent increase observed. |
| Tmax | 1 - 8 hours | Rat | Dose-dependent increase observed. |
| Half-life (t½) | 2 - 16.7 hours | Rat | Dose-dependent increase observed. |
| Oral Bioavailability | 50 - 60% | Rat |
Disclaimer: The pharmacokinetic data presented in Table 3 are from studies on other ACAT inhibitors and are provided as a general reference. Specific pharmacokinetic studies for this compound are not publicly available.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol details the procedure for single or repeated oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle for suspension (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Rat gavage needles (16-18 gauge, 2-3 inches with a rounded tip)
-
Syringes (appropriate volume for dosing)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend this compound in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise volume of the this compound suspension to be administered. The recommended maximum oral gavage volume for rats is 10-20 mL/kg.
-
Gently restrain the rat. For a right-handed person, hold the rat in the left hand by placing the thumb and index finger around the head, with the remaining fingers supporting the back. The head should be slightly extended to straighten the esophagus.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth. Mark this depth on the needle.
-
Attach the syringe containing the this compound suspension to the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently withdraw the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of hypercholesterolemia.
Protocol 2: Measurement of Plasma Total Cholesterol
This protocol provides a general method for determining total cholesterol levels in rat plasma. Commercial assay kits are recommended for accuracy and reproducibility.
Materials:
-
Rat plasma samples (collected in EDTA or heparin tubes and centrifuged)
-
Total Cholesterol Assay Kit (colorimetric or fluorometric)
-
Microplate reader
-
Microplates (96-well)
-
Pipettes and tips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
If necessary, dilute the plasma samples with PBS to fall within the linear range of the assay kit.
-
-
Assay Procedure (Example based on a typical colorimetric kit):
-
Prepare cholesterol standards according to the kit manufacturer's instructions.
-
Add standards and plasma samples to the wells of the microplate in duplicate or triplicate.
-
Add the reaction mix (containing cholesterol oxidase, cholesterol esterase, peroxidase, and a colorimetric probe) to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (blank) from all standard and sample readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the cholesterol concentration in the plasma samples from the standard curve, accounting for any dilution factors.
-
Concluding Remarks
The administration of this compound in laboratory animals, primarily via oral gavage, has been shown to be a viable method for investigating its hypolipidemic and other potential therapeutic effects. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. It is imperative to adhere to ethical guidelines for animal research and to adapt these protocols as necessary for specific experimental designs. Further research is warranted to fully elucidate the pharmacokinetic profile and the complete signaling network of this compound.
References
- 1. This compound | CAS 228544-65-8 | VULM1457 | Tocris Bioscience [tocris.com]
- 2. This compound | Acyltransferase | TargetMol [targetmol.com]
- 3. The ACAT inhibitor VULM1457 significantly reduced production and secretion of adrenomedullin (AM) and down-regulated AM receptors on human hepatoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ACAT Inhibition with VULM 1457
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VULM 1457, a potent Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, for research and development purposes. The provided protocols and data will enable researchers to effectively measure and understand the inhibitory action of this compound on ACAT activity.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, the storage form of cholesterol. Elevated ACAT activity is implicated in the pathogenesis of several diseases, including atherosclerosis, hyperlipidemia, and certain cancers. This compound has been identified as a potent inhibitor of ACAT, demonstrating significant hypolipidemic and anti-atherosclerotic effects in preclinical studies.[1][2] It primarily acts by inhibiting ACAT-2, which is predominantly found in the intestine and liver, thereby reducing cholesterol absorption and hepatic cholesterol esterification.[1] Furthermore, this compound has been shown to modulate the adrenomedullin (AM) signaling pathway, suggesting a broader mechanism of action beyond simple lipid-lowering.[3][4]
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound from various studies.
Table 1: In Vitro Effects of this compound on Adrenomedullin (AM) Signaling in HepG2 Cells
| Concentration (µM) | Effect | Reference |
| 0.03 | Significant down-regulation of specific AM receptors. | [3][4] |
| 0.1 | Significant down-regulation of specific AM receptors. | [3][4] |
| 0.1 | Significant reduction in AM secretion in hypoxic cells. | [3][4] |
| 0.1 | Significantly reduces the total number of specific [¹²⁵I]AM binding sites. | [3] |
| 1.0 | Significantly modifies the characteristics of AM binding. | [3] |
| 10.0 | Significantly modifies the characteristics of AM binding. | [3] |
Table 2: In Vivo Effects of this compound in Diabetic-Hypercholesterolaemic Rats
| Parameter | Effect | Significance | Reference |
| Plasma Cholesterol | Significant reduction | p < 0.05 | [1][2] |
| Hepatic Cholesterol | Significant reduction | p < 0.001 | [1][2] |
| Triglyceride Levels | Slight influence | Not specified | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its inhibitory activity.
Caption: Mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ACAT inhibitor VULM1457 significantly reduced production and secretion of adrenomedullin (AM) and down-regulated AM receptors on human hepatoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: In Vitro Experiments with VULM 1457
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "VULM 1457." The following technical support guide is a template created to assist researchers with common challenges in in vitro experiments involving kinase inhibitors. This guide uses a hypothetical molecule, "KinaseInhibit-XYZ," targeting the "VULM Kinase" pathway as a stand-in. Researchers working with novel compounds like this compound can adapt these frameworks to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for KinaseInhibit-XYZ in a cell-based assay?
For initial screening, a wide concentration range is recommended, typically from 1 nM to 100 µM, using a semi-log or log dilution series. This helps in determining the IC50 value and observing the dose-response curve. For subsequent experiments, a more focused range around the determined IC50 should be used.
Q2: How can I confirm that KinaseInhibit-XYZ is engaging its target, VULM Kinase, within the cell?
Target engagement can be confirmed by assessing the phosphorylation status of a known downstream substrate of VULM Kinase via Western blot. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with KinaseInhibit-XYZ would indicate successful target engagement.
Q3: What is the best method to assess cell viability after treatment with KinaseInhibit-XYZ?
The choice of viability assay depends on the experimental endpoint. For assessing metabolic activity, tetrazolium-based assays like MTT or MTS are suitable. To measure ATP content, which can correlate with cell number, assays like CellTiter-Glo® are recommended. For direct cell counting or to assess membrane integrity, a trypan blue exclusion assay or a propidium iodide-based flow cytometry assay can be used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | 1. Cell passage number variability.2. Inconsistent seeding density.3. Fluctuation in incubation time.4. Compound degradation. | 1. Use cells within a consistent, narrow passage number range.2. Ensure uniform cell seeding density across all wells.3. Adhere strictly to the optimized incubation time.4. Prepare fresh compound dilutions for each experiment from a frozen stock. |
| Poor Compound Solubility | 1. The compound is precipitating in the culture medium.2. Incorrect solvent used for stock solution. | 1. Visually inspect the medium for precipitation under a microscope.2. Consider using a small percentage of DMSO (typically ≤ 0.5%) in the final culture medium.3. Prepare stock solutions in an appropriate solvent like 100% DMSO. |
| High Background in Western Blots | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing steps. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk).2. Titrate antibodies to determine the optimal concentration.3. Increase the number and duration of wash steps. |
| No Effect on Downstream Signaling | 1. The chosen cell line does not express VULM Kinase.2. The compound is not cell-permeable.3. Incorrect time point selected for analysis. | 1. Confirm VULM Kinase expression in the cell line via Western blot or qPCR.2. If impermeability is suspected, consider using a cell-free kinase assay.3. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing signaling inhibition. |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of KinaseInhibit-XYZ in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-SUBSTRATE (Downstream of VULM Kinase)
-
Cell Lysis: After treating cells with KinaseInhibit-XYZ for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SUBSTRATE and total SUBSTRATE overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Hypothetical VULM Kinase signaling pathway and the inhibitory action of KinaseInhibit-XYZ.
Caption: General experimental workflow for evaluating the efficacy of KinaseInhibit-XYZ in vitro.
improving VULM 1457 solubility for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VULM 1457, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor.
Troubleshooting Guide: Improving this compound Solubility in Cell Culture
Researchers may encounter solubility issues with this compound due to its hydrophobic nature. This guide provides a systematic approach to overcoming these challenges.
Initial Signs of Poor Solubility:
-
Precipitate formation upon addition to aqueous cell culture media.
-
Cloudiness or turbidity in the media.
-
Inconsistent experimental results.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] Its CAS Number is 228544-65-8 and its chemical formula is C25H27N3O3S.[2][3] ACAT is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a storage form of cholesterol. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters within cells.
Signaling Pathway of ACAT Inhibition:
Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.
2. How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution before further dilution in aqueous media.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices for creating stock solutions of hydrophobic compounds.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to dissolve the powder completely. Gentle warming to 37°C and sonication can aid in dissolution.[4]
-
Once fully dissolved, the stock solution can be stored at -20°C or -80°C.
-
3. What is the maximum concentration of organic solvent my cells can tolerate?
The tolerance of cell lines to organic solvents like DMSO and ethanol varies. It is crucial to determine the maximum concentration that does not affect cell viability or the experimental outcome.
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final solvent concentration below 0.1% (v/v) in the cell culture medium.
-
Recommendation: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent used to dissolve this compound, but without the compound itself.
4. What should I do if this compound precipitates when I add it to my cell culture medium?
Precipitation upon dilution indicates that the compound's solubility limit in the aqueous medium has been exceeded. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your experiment.
-
Use a Co-solvent or Vehicle: For some hydrophobic compounds, a mixture of solvents can improve solubility. A combination of ethanol and polyethylene glycol 400 (PEG 400) has been shown to be an effective vehicle for delivering hydrophobic compounds in cell culture.[1] Non-ionic surfactants like Tween® 80 or Tween® 20 can also be used, but their effects on your specific cell line should be evaluated.
-
Pre-warm the Media: Adding the stock solution to cell culture media that has been pre-warmed to 37°C can help maintain solubility.
-
Increase Serum Concentration: If using a serum-containing medium, increasing the serum percentage can sometimes improve the solubility of hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound. However, be aware that this may also affect the free concentration and activity of this compound.
Quantitative Data Summary
| Solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Concentration in Media | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | A common solvent for hydrophobic compounds. Ensure final concentration is non-toxic to cells. |
| Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations. Use with caution. |
| PEG 400/Ethanol Mix | Variable | ≤ 0.1% (v/v) | A vehicle containing 55% PEG 400 and 45% ethanol has been reported to be effective.[1] |
| Cell Culture Media | Not Recommended | N/A | This compound is expected to have very low direct solubility in aqueous media. |
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Dispense your cell culture medium into the wells of a 96-well plate (e.g., 198 µL per well).
-
Add a small, consistent volume of each this compound dilution (and a DMSO-only control) to the wells containing the medium (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Mix the plate gently on a plate shaker for 1.5 to 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader. An increase in absorbance or light scattering compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is an estimate of the kinetic solubility of this compound in your cell culture medium under these conditions.
References
optimizing VULM 1457 dosage for maximum effect
Technical Support Center: VULM 1457
Welcome to the technical support center for this compound, a potent and selective inhibitor of the Kinase-Associated Proliferation Protein (KAPP). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum therapeutic effect while minimizing off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the Kinase-Associated Proliferation Protein (KAPP). By binding to the kinase domain of KAPP, it prevents the phosphorylation of its downstream substrate, Proliferation-Linked Transcription Factor (PLTF), thereby inhibiting the transcription of genes involved in cell cycle progression.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro cell-based assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. Refer to the dose-response data in Table 1 for IC50 values in various cancer cell lines.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has low solubility in aqueous buffers. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentration in cell culture media. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of this compound?
A4: At concentrations significantly above the IC50 for KAPP, this compound has been observed to inhibit other kinases, most notably Src family kinases. This can lead to confounding effects on cell signaling. It is crucial to perform experiments within a well-defined concentration range to maintain selectivity. See Table 2 for a summary of kinase selectivity.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Density. Variations in the initial number of cells seeded can significantly impact the calculated IC50.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. We recommend performing a cell count immediately before seeding.
-
-
Possible Cause 2: Drug Adsorption to Plastics. this compound can adsorb to certain types of plastics, reducing its effective concentration.
-
Solution: Use low-adhesion microplates for your experiments. Additionally, prepare drug dilutions immediately before use.
-
-
Possible Cause 3: Batch-to-Batch Variability of this compound.
-
Solution: If you suspect batch-to-batch variation, it is advisable to obtain a new lot of the compound and re-validate its activity using a standardized protocol.
-
Issue 2: Unexpected cytotoxicity observed at low concentrations.
-
Possible Cause 1: Contamination of Cell Culture. Mycoplasma or other microbial contamination can sensitize cells to cytotoxic agents.
-
Solution: Regularly test your cell lines for mycoplasma contamination.
-
-
Possible Cause 2: High Sensitivity of a Specific Cell Line. Some cell lines may exhibit extreme sensitivity to KAPP inhibition.
-
Solution: Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 nM) to accurately determine the EC50 for that specific cell line.
-
Issue 3: No significant effect observed at expected active concentrations.
-
Possible Cause 1: Poor Solubility of this compound. If the compound precipitates out of solution, its effective concentration will be much lower than intended.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation. Ensure your stock solution in DMSO is fully dissolved before further dilution.
-
-
Possible Cause 2: The targeted pathway is not active in your model system. The KAPP signaling pathway may not be a primary driver of proliferation in your chosen cell line.
-
Solution: Confirm the expression of KAPP and its downstream target PLTF in your cell line using Western blot or qPCR.
-
Data Presentation
Table 1: In Vitro Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 45.2 |
| A549 | Lung | 89.7 |
| HCT116 | Colon | 25.1 |
| U-87 MG | Glioblastoma | 150.3 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity (fold vs. KAPP) |
| KAPP | 35.5 | 1 |
| Src | 1,240 | >35 |
| Lck | 2,500 | >70 |
| EGFR | >10,000 | >280 |
| VEGFR2 | >10,000 | >280 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot for Phospho-PLTF
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PLTF (1:1000) and total PLTF (1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: The KAPP signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values with this compound.
VULM 1457 stability and storage conditions
This technical support center provides guidance on the stability and storage of VULM 1457, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions.[1]
| Storage Duration | Temperature | Additional Conditions |
| Long-term | -20°C | Keep container tightly closed in a dry, well-ventilated place. |
| Short-term | 2-8°C | Keep container tightly closed in a dry, well-ventilated place. |
Q2: Is this compound stable under normal laboratory conditions?
This compound is chemically stable under the recommended storage conditions.[1] However, stability in solution or under specific experimental conditions may vary. It is advisable to prepare solutions fresh for each experiment. Avoid prolonged exposure to ambient temperature, light, and air.
Q3: What solvents can be used to dissolve this compound?
The solubility of this compound has not been publicly detailed. It is recommended to consult the manufacturer's product datasheet for any available solubility data. For novel compounds, initial solubility testing in small quantities using common laboratory solvents such as DMSO, ethanol, or PBS is recommended.
Q4: Are there any known incompatibilities for this compound?
This compound should be stored away from strong oxidizing/reducing agents and strong acids/alkalis.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This could be due to degradation of this compound. Follow this troubleshooting workflow:
Issue 2: Difficulty dissolving this compound.
If you are experiencing issues with solubility, consider the following:
-
Consult the Datasheet: Always refer to the manufacturer's product information for recommended solvents.
-
Test Solvents: If no information is available, test solubility in small, precise amounts of common solvents (e.g., DMSO, DMF, Ethanol).
-
Gentle Warming: Gentle warming (to 37°C) and vortexing can aid dissolution. Avoid excessive heat which may cause degradation.
-
Sonication: Brief periods of sonication in a water bath can also help to break up particulates and enhance dissolution.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent and storage condition.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration.
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., 4°C, -20°C, room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stock solution and re-analyze it using the same analytical method.
-
Data Comparison: Compare the purity and concentration at each time point to the initial (Time 0) analysis. A significant decrease in concentration or the appearance of new peaks may indicate degradation.
Factors Affecting Stability
The stability of this compound can be influenced by several factors. The following diagram illustrates these relationships.
References
Technical Support Center: Overcoming Experimental Variability with VULM 1457
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with VULM 1457, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in IC50 Values
-
Question: We are observing significant well-to-well and day-to-day variability in the IC50 values for this compound in our cell-based assay. What are the potential causes and solutions?
-
Answer: High variability in IC50 values can stem from several factors. Firstly, ensure the stability and solubility of this compound in your assay medium.[1] It is recommended to prepare fresh stock solutions and dilute them to the final concentration immediately before use. Secondly, cell density and health can significantly impact results. Ensure consistent cell seeding density and monitor cell viability to rule out cytotoxicity-induced variability. Finally, inconsistencies in incubation times and reagent addition can introduce errors. Utilize automated liquid handlers for precise reagent delivery and adhere strictly to a standardized timeline for all experimental steps.[2]
Issue 2: Low or No Inhibitory Activity Observed
-
Question: Our experiments are showing minimal or no inhibition of ACAT activity, even at high concentrations of this compound. What could be the reason?
-
Answer: A lack of inhibitory activity can be due to several factors. First, verify the activity of your ACAT enzyme, whether in a microsomal preparation or in whole cells.[3][4] A positive control inhibitor with known potency should be included in every experiment to confirm assay performance. Second, the substrate concentration in your assay can influence the apparent inhibitor potency. Ensure that the substrate concentration is appropriate for the assay and consistent across experiments.[3] Lastly, confirm the integrity of the this compound compound, as improper storage or handling can lead to degradation.
Issue 3: High Background Signal in Fluorescence-Based Assays
-
Question: We are experiencing high background fluorescence in our NBD-cholesterol-based ACAT assay, which is masking the signal from cholesterol esterification. How can we reduce this background?
-
Answer: High background in fluorescence assays is a common issue. Autofluorescence from cell culture media components, such as phenol red and serum, can be a significant contributor.[5][6][7] Consider using phenol red-free media and reducing the serum concentration during the assay. Additionally, cellular components themselves can autofluoresce.[5][8] Including a "no-stain" control (cells without the fluorescent substrate) can help quantify the level of background autofluorescence. Optimizing the concentration of the fluorescent substrate (NBD-cholesterol) is also crucial, as excess substrate can lead to high background. Finally, ensure that your plate reader settings (gain, excitation/emission wavelengths) are optimized for your specific assay to maximize the signal-to-noise ratio.[2][6]
Issue 4: Distinguishing True Inhibition from Cytotoxicity
-
Question: How can we be sure that the observed decrease in ACAT activity is due to specific inhibition by this compound and not a result of general cytotoxicity?
-
Answer: This is a critical consideration when working with any enzyme inhibitor. It is essential to perform a parallel cytotoxicity assay using a method such as MTT, LDH release, or a live/dead cell stain. This will allow you to determine the concentration range at which this compound is cytotoxic to your specific cell line. Ideally, the IC50 for ACAT inhibition should be significantly lower than the concentration at which cytotoxicity is observed. If these two values are close, it may be difficult to deconvolve the two effects, and further investigation into the mechanism of cell death may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is an enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets.[9][10] By inhibiting ACAT, this compound prevents the storage of cholesterol, which can lead to a variety of downstream effects, including reduced lipid accumulation.
Q2: What are the known isoforms of ACAT, and does this compound show selectivity? A2: There are two known isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[11] The provided search results do not specify whether this compound is selective for one isoform over the other. It is recommended to test the inhibitory activity of this compound against both isoforms to determine its selectivity profile.
Q3: What are the potential off-target effects of ACAT inhibitors? A3: A major concern with ACAT inhibitors is the potential for cytotoxicity due to the accumulation of free cholesterol, which can be toxic to cells. It is crucial to monitor cell viability in parallel with inhibition assays.
Q4: What types of experimental models are suitable for studying this compound? A4: Both in vitro and in vivo models are appropriate. In vitro studies can be performed using isolated microsomal fractions containing ACAT or in cell-based assays using cell lines that express ACAT (e.g., HepG2 cells). For in vivo studies, animal models of hypercholesterolemia or atherosclerosis can be used to evaluate the therapeutic potential of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant ACAT inhibitors.
Table 1: In Vitro Inhibition of ACAT by Pyripyropene A (PPPA)
| Cell Line | IC50 (µg/ml) |
| ACAT1-expressing | Not significantly inhibited |
| ACAT2-expressing | ~0.01 |
Note: This data for a selective ACAT2 inhibitor is provided for reference.
Table 2: this compound In Vivo Study Parameters (Toxicity Screen)
| Parameter | Details |
| Animal Model | Rats |
| Administration | Per Os (Oral) |
| Dose Groups | 30, 120, and 300 mg/kg |
| Duration | 14 days prior to mating, during mating, and through gestation and early lactation |
| Outcome | No significant differences in reproductive parameters or any observed malformations. |
Experimental Protocols
Protocol 1: Cell-Based ACAT Inhibition Assay using NBD-Cholesterol
This protocol describes a method to measure ACAT activity in a cell-based format using the fluorescent cholesterol analog NBD-cholesterol.
Materials:
-
Cell line expressing ACAT (e.g., HepG2)
-
Cell culture medium (consider using phenol red-free medium)
-
Fetal Bovine Serum (FBS)
-
This compound
-
NBD-cholesterol
-
Positive control ACAT inhibitor (e.g., Sandoz 58-035)
-
DMSO (for dissolving compounds)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.
-
Compound Addition: Add the diluted this compound and controls (vehicle and positive control) to the appropriate wells. Pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Add NBD-cholesterol to each well at a final concentration of 1 µg/ml.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for NBD (e.g., Ex/Em = 485/535 nm).
-
Data Analysis: Subtract the background fluorescence (wells with cells but no NBD-cholesterol) from all readings. Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Microsomal ACAT Inhibition Assay
This protocol describes a method for measuring ACAT activity using a microsomal fraction isolated from tissues or cells.
Materials:
-
Microsomal preparation containing ACAT
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Positive control ACAT inhibitor
-
DMSO
-
Scintillation vials and scintillation fluid
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 50 µg), and BSA.
-
Inhibitor Addition: Add this compound or controls (vehicle and positive control) to the reaction tubes and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding [14C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture for 10-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of isopropanol:heptane.
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the upper organic phase.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in the solvent system to separate the cholesteryl esters from other lipids.
-
Quantification: Scrape the portion of the TLC plate corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: Cholesterol Esterification Pathway and the inhibitory action of this compound on ACAT.
Caption: General experimental workflow for testing the inhibitory activity of this compound.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. tecan.com [tecan.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: VULM 1457 Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VULM 1457. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, PK-Theta (PKT). By binding to the ATP-binding pocket of PKT, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting the PKT signaling cascade, which is implicated in oncogenesis.
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
A2: In sensitive cancer cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. This is often accompanied by the induction of apoptosis.[1]
Q3: What are the recommended positive and negative controls for in vitro assays with this compound?
A3: For a positive control, a well-characterized inhibitor of the PKT pathway or a cytotoxic agent known to be effective in the chosen cell line can be used. For the negative control, a vehicle control (e.g., DMSO at the same concentration as the drug vehicle) is essential to distinguish the effects of this compound from those of the solvent.[2]
Troubleshooting Guides
This section addresses common problems encountered during this compound efficacy studies.
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause: Variations in experimental conditions can significantly impact results.
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density across all experiments, as cell density can affect drug response.[3][4]
-
Control Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift.[1][3]
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Problem 2: Higher than expected cell viability at high concentrations of this compound.
-
Possible Cause: This paradoxical effect can arise from several factors.
-
Solution:
-
Check for Compound Precipitation: High concentrations of this compound may lead to precipitation in culture media. Visually inspect wells for any precipitate.
-
Investigate Off-Target Effects: At high concentrations, off-target effects of kinase inhibitors might promote cell survival through alternative pathways.[5] Consider using a structurally different PKT inhibitor to confirm the on-target effect.
-
Rule out Assay Interference: The chemical properties of this compound could interfere with the assay reagents. Run a cell-free control to test for direct chemical interactions.[6]
-
Problem 3: No significant change in the phosphorylation of the downstream target, Substrate-X, after this compound treatment.
-
Possible Cause: The experimental timeline or conditions may not be optimal for detecting changes in protein phosphorylation.
-
Solution:
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of Substrate-X phosphorylation.
-
Confirm Pathway Activation: Ensure that the PKT pathway is activated in your cell model under the experimental conditions. Serum starvation followed by stimulation with a known activator can be used to synchronize and activate the pathway.
-
Verify Antibody Specificity: Confirm that the antibody used for detecting phosphorylated Substrate-X is specific and sensitive.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Standard Deviation (nM) |
| Cell Line A | Breast Cancer | 50 | 5 |
| Cell Line B | Lung Cancer | 200 | 15 |
| Cell Line C | Colon Cancer | >1000 | N/A |
Table 2: Effect of this compound on Apoptosis in Cell Line A
| This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) | Standard Deviation (%) |
| 0 (Vehicle) | 5 | 1.2 |
| 25 | 20 | 2.5 |
| 50 | 45 | 4.1 |
| 100 | 75 | 5.3 |
Experimental Protocols
1. In Vitro Kinase Assay for this compound
This protocol determines the in vitro inhibitory activity of this compound against purified PKT.
-
Materials: Recombinant human PKT, biotinylated substrate peptide, ATP, this compound, kinase buffer, and a detection reagent.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the recombinant PKT to each well of a microplate.
-
Add the this compound dilutions to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and add the detection reagent.
-
Measure the signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
-
Materials: Cancer cell lines, cell culture medium, this compound, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound inhibits the PKT signaling pathway.
Caption: Troubleshooting workflow for inconsistent IC50 results.
References
Technical Support Center: VULM 1457 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VULM 1457, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This guide will help interpret unexpected results in the context of its known mechanism of action and the broader behavior of ACAT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in a preclinical hyperlipidemia model?
A1: this compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme that catalyzes the esterification of cholesterol. In preclinical models, such as diabetic and/or hypercholesterolemic rats or hamsters, the expected outcome of this compound administration is a reduction in plasma and hepatic cholesterol levels.[1][2] It is investigated for its potential hypolipidemic and anti-atherogenic effects.
Q2: What are the known isoforms of ACAT, and does this compound target a specific one?
A2: There are two known isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is found ubiquitously in various tissues, including macrophages, and is involved in storing cholesterol within cells. ACAT2 is primarily located in the intestines and liver and plays a key role in the absorption of dietary cholesterol. The available literature on this compound does not specify its selectivity for ACAT1 versus ACAT2. This is a critical piece of information, as the isoform-selectivity of ACAT inhibitors can significantly influence their effects.
Q3: Are there any known off-target effects of this compound?
A3: The publicly available literature on this compound primarily focuses on its role as an ACAT inhibitor and its effects on lipid profiles. While specific off-target effects for this compound are not detailed, it is important to consider that any small molecule inhibitor could have unintended targets. If you observe effects that cannot be explained by ACAT inhibition, further investigation into potential off-target interactions may be warranted.
Troubleshooting Unexpected Results
Scenario 1: No significant change or an increase in plasma cholesterol levels.
Possible Cause 1: Insufficient Drug Exposure or Activity
Your dosage of this compound may be too low, or the compound may not have sufficient bioavailability in your experimental model. It's also possible that under the specific conditions of your study, the compound is not effectively inhibiting ACAT.
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration of this compound in your model.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentration of this compound over time to ensure adequate absorption and exposure.
-
In Vitro Validation: Confirm the inhibitory activity of your batch of this compound on ACAT in a cell-based or enzymatic assay.
Possible Cause 2: Paradoxical Effects of ACAT Inhibition
Research on other ACAT inhibitors has shown that, unexpectedly, they can sometimes lead to an increase in LDL cholesterol. This has been a significant reason for the failure of some ACAT inhibitors in clinical trials. The mechanism for this is not fully understood but may involve complex regulatory feedback in lipid metabolism.
Troubleshooting Steps:
-
Fractionate Lipoproteins: Analyze the different lipoprotein fractions (VLDL, LDL, HDL) to see if the increase is specific to a particular class. An increase in LDL despite ACAT inhibition is a noteworthy, albeit counterintuitive, finding.
-
Review Literature on ACAT Inhibitor Failures: Familiarize yourself with studies on compounds like avasimibe and pactimibe, which also showed unexpected effects on plasma lipids. Your results may be consistent with these previously observed phenomena.
Scenario 2: Increased cellular toxicity or cell death in treated groups.
Possible Cause: Accumulation of Free Cholesterol
A primary consequence of inhibiting ACAT is the prevention of cholesterol esterification. This can lead to an accumulation of free (unesterified) cholesterol within the cell. High levels of free cholesterol can be toxic, leading to membrane disruption and apoptosis.
Troubleshooting Steps:
-
Measure Free and Esterified Cholesterol: Quantify the levels of both free and esterified cholesterol in your cells or tissues. A significant increase in the free cholesterol pool would support this hypothesis.
-
Cell Viability Assays: Use a panel of cell viability and apoptosis assays (e.g., MTT, LDH release, TUNEL staining) to quantify the extent of cellular toxicity.
-
Modulate Cholesterol Efflux: Co-administer agents that promote cholesterol efflux (e.g., HDL or ApoA1) to see if this rescues the toxic phenotype.
Summary of Expected and Unexpected Outcomes of this compound
| Parameter | Expected Outcome | Unexpected Outcome |
| Plasma Total Cholesterol | Decrease | No change or Increase |
| Plasma Triglycerides | Slight Decrease or No Change | Significant Increase |
| Hepatic Cholesterol | Decrease | No change or Increase |
| Cell Viability | No significant change | Decrease (Toxicity) |
| Atherosclerotic Plaque Size | Decrease | No change or Increase |
Experimental Protocols
Induction of Hypercholesterolemia in Rats
This protocol is a general guideline for inducing hypercholesterolemia in a rat model.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Diet: A high-fat, high-cholesterol diet is used. A common composition is standard chow supplemented with 1-2% cholesterol and 10-20% fat (e.g., lard or coconut oil).
-
Duration: Feed the animals the specialized diet for 4-8 weeks to establish hypercholesterolemia.
-
This compound Administration: this compound can be administered orally (e.g., by gavage or mixed in the diet) at a range of doses. A starting point could be based on published studies with similar compounds.
-
Monitoring: Monitor food intake, body weight, and general health of the animals regularly.
-
Sample Collection: At the end of the study period, collect blood samples for lipid analysis and tissues (e.g., liver) for cholesterol measurement.
Measurement of Plasma Total Cholesterol
A common and reliable method is an enzymatic, colorimetric assay.
-
Sample Preparation: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Assay Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide. In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.
-
Procedure:
-
Use a commercial total cholesterol assay kit and follow the manufacturer's instructions.
-
Briefly, add a small volume of plasma (typically 5-10 µL) to the reaction mixture.
-
Incubate at 37°C for the time specified in the kit protocol (usually 5-10 minutes).
-
Measure the absorbance at the specified wavelength (commonly 500-550 nm) using a spectrophotometer.
-
-
Quantification: Calculate the cholesterol concentration based on a standard curve generated using known concentrations of a cholesterol standard.
Visualizations
Signaling Pathway of ACAT in Cholesterol Metabolism
Caption: The role of ACAT in cellular cholesterol esterification and its inhibition by this compound.
Experimental Workflow for Testing this compound In Vivo
Caption: A typical in vivo experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: Refining VULM 1457 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the delivery of VULM 1457 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Acyl-coenzyme A: cholesterol O-acyltransferase (ACAT).[1] ACAT is an enzyme that catalyzes the formation of cholesterol esters from cholesterol and fatty acyl-coenzyme A.[1] By inhibiting ACAT, this compound prevents the esterification and subsequent storage of cholesterol in cells, which can lead to lower plasma and liver cholesterol levels.[2] There are two isoforms of ACAT: ACAT1, which is found in various tissues including macrophages and steroid-producing tissues, and ACAT2, which is primarily located in the liver and intestines.[3] Inhibition of ACAT is a therapeutic strategy being explored for conditions like hyperlipidemia and atherosclerosis.[1][2]
Q2: In which animal models has this compound been studied?
A2: this compound has been studied in rat and hamster models. Specifically, its effects have been evaluated in streptozocin-induced diabetic rats and in both diabetic and non-diabetic hamsters fed a high-cholesterol and high-lipid diet.[1][2]
Q3: What are the reported effective dose ranges for this compound in animal models?
A3: In diabetic-hypercholesterolemic rats, this compound has been administered at a dose of 50 mg/kg as a component of the diet for 5 days.[2] Another study in rats used oral administration in three dose groups: 30, 120, and 300 mg/kg.
Q4: How is this compound typically administered in animal studies?
A4: this compound is administered orally (per os) in animal models.[2] This is often done using a technique called oral gavage, where the compound is delivered directly into the stomach via a tube.
Troubleshooting Guide
This guide addresses common issues encountered during the oral delivery of this compound in animal models.
| Problem | Possible Cause | Suggested Solution |
| Difficulty in dissolving this compound for administration. | This compound is a poorly water-soluble compound. | Prepare a suspension or use a suitable vehicle for poorly soluble drugs. Common vehicles include methyl cellulose (e.g., 0.5% w/v), polyethylene glycol 400 (PEG 400), or oils like olive oil or sesame oil.[4] It is recommended to start with a simple aqueous vehicle like methyl cellulose and move to more complex solvent systems if solubility remains an issue.[5] Always ensure the vehicle is well-tolerated by the animal model and does not interfere with the experimental outcomes.[4] |
| Inconsistent results or high variability in animal responses. | - Improper oral gavage technique leading to incorrect dosing.- Stress induced by the administration procedure.- Instability of the this compound formulation. | - Ensure all personnel are thoroughly trained in proper oral gavage techniques.[6][7] Use appropriately sized gavage needles with a ball-tip to prevent injury.[6] Measure the correct insertion length for each animal.[7]- Handle animals gently and acclimate them to the procedure if possible to reduce stress.- Prepare fresh formulations of this compound before each use to minimize degradation.[5] |
| Animal shows signs of distress after oral gavage (e.g., coughing, difficulty breathing). | Accidental administration into the trachea instead of the esophagus. | Immediately stop the procedure. If fluid was administered, hold the animal with its head tilted down to allow any fluid to drain.[6] Closely monitor the animal. If signs of distress persist, consult with a veterinarian. Refine the gavage technique to ensure proper placement of the needle in the esophagus for future administrations.[6] |
| Regurgitation of the administered dose. | - The volume administered is too large.- The formulation is irritating to the animal. | - The maximum recommended oral gavage volume for rats is 10-20 ml/kg and for mice is 10 ml/kg.[7] It is often better to use a more concentrated formulation to reduce the total volume.- If the formulation is suspected to be an irritant, consider alternative vehicles. |
| Esophageal or stomach injury. | - Improper gavage technique, such as forcing the needle.- Use of a gavage needle with a sharp or damaged tip. | - Never force the gavage needle; it should pass smoothly down the esophagus.[8] The animal should be properly restrained to avoid sudden movements.[7]- Always inspect the gavage needle for any sharp edges or damage before use.[6] |
Quantitative Data
The following table summarizes the effects of this compound on plasma and liver lipids in diabetic-hypercholesterolemic rats after 5 days of oral administration at 50 mg/kg.
| Group | Plasma Glucose (mmol/l) | Plasma Cholesterol (mmol/l) | Plasma Triglycerides (mmol/l) | Liver Cholesterol (mg/g) | Liver Triglycerides (mg/g) |
| Control (C) | 11.52 ± 0.92 | 1.79 ± 0.08 | 0.95 ± 0.12 | 2.99 ± 0.15 | 16.39 ± 0.91 |
| Diabetic-Hypercholesterolemic (DM-HCH) | 16.14 ± 1.48 | 3.63 ± 0.70 | 0.53 ± 0.05 | 10.39 ± 1.01 | 14.74 ± 0.57 |
| DM-HCH + this compound | 17.58 ± 3.20 | 1.74 ± 0.12 | 0.47 ± 0.05 | 3.88 ± 0.20*** | 16.39 ± 2.24 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.001 compared to the DM-HCH group. | |||||
| (Adapted from a study in diabetic-hypercholesterolaemic rats)[2] |
Experimental Protocols
Detailed Methodology for Oral Gavage Administration of this compound in Rats
This protocol provides a standardized procedure for the oral administration of this compound to rats.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile water
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a ball-tip)[7]
-
Syringes (1-3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
2. Formulation Preparation (Example for a 0.5% Methyl Cellulose Suspension):
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the appropriate amount of this compound.
-
If starting with a powder, gently triturate this compound with a small amount of the 0.5% methyl cellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
3. Animal Preparation and Dosing Procedure:
-
Weigh each rat accurately before dosing to calculate the precise volume to be administered. The maximum recommended volume is 10-20 ml/kg.[7]
-
Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body.[7]
-
Measure the correct length of insertion for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the other end at the last rib. Mark this length on the needle.[7]
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.
-
With the rat's head held gently in a slightly extended position to straighten the esophagus, insert the gavage needle into the mouth, to one side of the incisors.[7]
-
Gently advance the needle over the tongue and down the esophagus to the pre-measured mark. The needle should pass without resistance.[8]
-
Administer the suspension slowly and smoothly.[8]
-
Once the full dose is delivered, gently and slowly withdraw the needle in the same path it was inserted.[8]
-
Return the animal to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as difficulty breathing or regurgitation.[8]
Visualizations
Caption: Mechanism of action of this compound as an ACAT inhibitor.
Caption: General experimental workflow for this compound administration in animal models.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. admescope.com [admescope.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Assessing VULM 1457 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of VULM 1457, a hypolipidemic agent belonging to the Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is an investigational compound identified as an ACAT inhibitor. ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By inhibiting ACAT, this compound is expected to disrupt cholesterol homeostasis, leading to an accumulation of free cholesterol within the cell. This can induce cellular stress, particularly in the endoplasmic reticulum (ER), and trigger apoptotic pathways, which may result in cytotoxicity, especially in rapidly proliferating cells like cancer cells.[3][4][5]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Yes, cytotoxicity can be an expected outcome, particularly in cell lines that are sensitive to disruptions in cholesterol metabolism.[3][4] The accumulation of free cholesterol due to ACAT inhibition can lead to ER stress and apoptosis.[5] However, the degree of cytotoxicity can vary significantly between different cell lines.
Q3: What are the initial steps to confirm this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest. This will provide a quantitative measure of its cytotoxic potential. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cytotoxicity.
Q4: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting. What could be the reason?
A4: Discrepancies between different cytotoxicity assays can arise because they measure different cellular events. The MTT assay measures metabolic activity, which may decrease due to cytostatic effects (inhibition of proliferation) without immediate cell death. The LDH release assay, on the other hand, measures membrane integrity and is an indicator of necrosis. If this compound induces apoptosis, you might see a decrease in the MTT assay results before significant LDH release is detected. It is recommended to use a combination of assays that measure different aspects of cell health and death.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, perform serial dilutions carefully. |
Issue 2: No Observable Cytotoxicity
| Possible Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Test a wider and higher range of this compound concentrations. |
| Insufficient Incubation Time | Extend the incubation time (e.g., 48 or 72 hours) as the cytotoxic effects may be delayed. |
| Resistant Cell Line | The chosen cell line may be resistant to the effects of ACAT inhibition. Consider using a different cell line known to be sensitive to cholesterol metabolism disruption. |
| Compound Inactivity | Ensure the proper storage and handling of the this compound stock solution to prevent degradation. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis control).
-
Incubate the plate for the desired time period.
-
Following the manufacturer's instructions for the LDH assay kit, transfer the cell-free supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 28.7 |
| HepG2 (Liver Cancer) | 10.5 |
| HEK293 (Normal Kidney) | > 100 |
Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound (25 µM) in HepG2 Cells
| Incubation Time (h) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 12 | 92.3 | 5.1 |
| 24 | 65.8 | 18.4 |
| 48 | 41.2 | 45.6 |
| 72 | 22.5 | 78.9 |
Mandatory Visualizations
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 4. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VULM 1457 and the Landscape of ACAT Inhibition in Atherosclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) has long been an area of interest in the development of therapeutics for atherosclerosis. By preventing the esterification of cholesterol within cells, ACAT inhibitors aim to reduce the formation of foam cells, a key component of atherosclerotic plaques. VULM 1457 is one such inhibitor that has shown promise in preclinical models. This guide provides a comparative overview of this compound's validation in atherosclerosis models, juxtaposed with other notable ACAT inhibitors, and is supported by experimental data and detailed protocols.
Introduction to this compound and ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] There are two isoforms of this enzyme: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2] In the context of atherosclerosis, ACAT1 in macrophages is responsible for the accumulation of cholesteryl esters, leading to the formation of foam cells and the progression of atherosclerotic plaques.[3] Therefore, inhibiting ACAT is a theoretical strategy to prevent or slow the development of atherosclerosis.[1]
This compound is a novel ACAT inhibitor that has been evaluated for its potential as a hypolipidemic and anti-atherogenic drug. Preclinical studies have demonstrated its ability to lower cholesterol and triglyceride levels and improve microcirculation.
Comparative Efficacy of ACAT Inhibitors in Atherosclerosis Models
The journey of ACAT inhibitors from promising preclinical results to clinical application has been challenging. While numerous compounds have been developed, their translation to effective therapies has been largely unsuccessful. The following table summarizes the available in vivo data for this compound and compares it with two other well-documented ACAT inhibitors, avasimibe and pactimibe (CS-505).
| Compound | Animal Model | Key Findings | Effects on Plasma Lipids | Effects on Atherosclerosis | Reference |
| This compound | Diabetic and non-diabetic hamsters on a high-cholesterol diet | Lowered serum cholesterol and triglycerides; Improved red blood cell velocity. | Hypocholesterolemic and hypotriglyceridemic effects | Suggested anti-atherogenic potential based on lipid-lowering and improved microcirculation. | [4] |
| Avasimibe (CI-1011) | Hamsters | Lowered plasma total cholesterol, VLDL-C, LDL-C, and triglycerides. | Significant lipid-lowering effects | Effective in the prevention and regression of aortic fatty streak area.[5] In human trials, it did not favorably alter coronary atherosclerosis and caused a mild increase in LDL cholesterol.[6] | [5][6] |
| Pactimibe (CS-505) | ApoE(-/-) mice | Reduced and stabilized atherosclerotic lesions. | Reduced plasma cholesterol | More efficacious than CI-1011 in reducing lesion size.[7] However, in human trials, it did not improve and adversely affected some measures of atherosclerosis.[8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of ACAT inhibitors in atherosclerosis models.
High-Cholesterol Diet-Induced Atherosclerosis in Hamsters
This protocol describes the induction of atherosclerosis in a hamster model, which is relevant for studying the effects of compounds like this compound.
Animals: Male Golden Syrian hamsters are commonly used.[9][10]
Diet:
-
Control Group: Standard laboratory chow.
-
Atherosclerotic Model Group: A high-cholesterol, high-fat diet. A typical composition includes standard chow supplemented with 3% cholesterol and 15% butter.[9] The duration of the diet can range from several weeks to months to induce lesion development.[9][10]
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide animals into control and experimental groups.
-
Provide the respective diets and water ad libitum.
-
Monitor animal health and body weight regularly.
-
At the end of the study period, euthanize the animals for tissue and blood collection.
-
The aorta is typically dissected for en face analysis of atherosclerotic lesions or histological examination.
Analysis of Serum Lipids
Accurate measurement of plasma lipids is fundamental to assessing the efficacy of hypolipidemic agents.
Sample Collection:
-
Collect blood from fasted animals via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma or serum.
Cholesterol and Triglyceride Measurement:
-
Commercial enzymatic kits are widely used for the quantification of total cholesterol and triglycerides.[11][12]
-
The principle of the cholesterol assay involves the enzymatic hydrolysis and oxidation of cholesterol, leading to a colored product that is measured spectrophotometrically.
-
The triglyceride assay involves the enzymatic hydrolysis of triglycerides to glycerol, followed by a series of reactions that produce a measurable colored compound.
-
Lipoprotein fractions (VLDL, LDL, HDL) can be separated by ultracentrifugation or precipitation methods for more detailed analysis.[13]
In Vivo Measurement of Red Blood Cell Velocity by Capillary Microscopy
This technique allows for the real-time assessment of microcirculation, which can be impaired in atherosclerosis.
Apparatus:
-
A microscope equipped with a high-speed video camera.
-
A light source, often with a green filter to enhance the contrast of red blood cells.[14]
-
Animal restraining platform with temperature control.
Procedure:
-
Anesthetize the animal.
-
Place the animal on the microscope stage and immobilize the area of interest (e.g., the paw).
-
Apply a drop of immersion oil to the tissue surface to improve image quality.
-
Visualize the capillaries and record video sequences of the red blood cell flow.[7]
-
The velocity of individual red blood cells can be determined by tracking their movement between consecutive frames of the video.[15][16][17] Specialized software is often used for this analysis.
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.
Signaling Pathway of ACAT Inhibition in Atherosclerosis
Experimental Workflow for this compound Validation
ACAT Inhibitors: Preclinical Promise vs. Clinical Reality
Conclusion
This compound has demonstrated promising hypolipidemic and potential anti-atherogenic effects in preclinical hamster models. Its ability to lower both cholesterol and triglycerides, coupled with improvements in microcirculation, suggests a multifaceted mechanism of action. However, the broader clinical development of ACAT inhibitors has been fraught with challenges. Prominent candidates like avasimibe and pactimibe failed to translate their preclinical efficacy into positive outcomes in human clinical trials, with some studies even suggesting a detrimental effect on atherosclerosis.
The disparity between preclinical and clinical results highlights the complexities of atherosclerosis and the challenges of targeting the ACAT enzyme. While the preclinical data for this compound is encouraging, a cautious and thorough investigation into its long-term efficacy and safety, particularly in more advanced and diverse atherosclerosis models, is warranted before considering clinical translation. Future research should focus on understanding the nuanced roles of ACAT1 and ACAT2 inhibition and identifying patient populations that might benefit most from this therapeutic approach.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. The ACAT inhibitor, CI-1011 is effective in the prevention and regression of aortic fatty streak area in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents. | Semantic Scholar [semanticscholar.org]
- 7. Methods to measure blood flow velocity of red blood cells in vivo at the microscopic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Use of hamster as a model to study diet-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. Visualization of skin capillaries with moving red blood cells in arbitrary area of the body - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of RBC deformation and velocity in capillaries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unbiased Analysis Method for Measurement of Red Blood Cell Size and Velocity With Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vivo full-field measurement of microcirculatory blood flow velocity based on intelligent object identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VULM 1457 and Pactimibe: Preclinical Insights into Two ACAT Inhibitors
Disclaimer: No direct head-to-head studies comparing VULM 1457 and pactimibe have been identified in the public domain. This guide provides a comparative overview based on individual preclinical and clinical data available for each compound. The information is intended for researchers, scientists, and drug development professionals.
Both this compound and pactimibe are investigational drugs that target the enzyme Acyl-coenzyme A: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage or transport. By inhibiting ACAT, these compounds aim to reduce cholesterol accumulation and potentially mitigate the progression of atherosclerosis.
Mechanism of Action: ACAT Inhibition
This compound and pactimibe share a common primary mechanism of action. They inhibit ACAT, which is found in two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, playing a key role in cholesteryl ester accumulation in macrophages, which leads to foam cell formation—a hallmark of atherosclerotic plaques. ACAT2 is primarily located in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. Pactimibe has been identified as a dual inhibitor of both ACAT1 and ACAT2.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies. It is important to note that the experimental conditions and models differed between the studies, which complicates direct comparison.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Source Organism/Cell Line | Reference |
| Pactimibe | ACAT1 | 4.9 µM | Not Specified | [1] |
| ACAT2 | 3.0 µM | Not Specified | [1] | |
| ACAT (Liver) | 2.0 µM | Not Specified | [1] | |
| ACAT (Macrophages) | 2.7 µM | Not Specified | [1] | |
| ACAT (THP-1 cells) | 4.7 µM | Human | [1] | |
| This compound | ACAT | Data Not Available | - | - |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Efficacy Endpoints | Outcome | Reference | | :--- | :--- | :--- | :--- |[2] | | Pactimibe | ApoE-/- Mice (Early Lesion) | Plasma Cholesterol Reduction | ~43-48% |[2] | | | | Atherosclerotic Lesion Reduction | ~90% (at 0.1% w/w) |[2] | | | ApoE-/- Mice (Advanced Lesion) | Atherosclerotic Lesion Reduction | ~77% (at 0.1% w/w) |[2] | | | WHHL Rabbits | Aortic Cholesteryl Ester Content | Dose-dependent reduction |[3] | | | | Plaque Stability | Increased collagen and smooth muscle cells |[3] | | | Normocholesterolemic Hamsters | Serum Cholesterol | Significant reduction |[4] | | This compound | Diabetic-Hypercholesterolemic Rats | Plasma Cholesterol Reduction | Significant (p < 0.05) |[5][6] | | | | Hepatic Cholesterol Reduction | Significant (p < 0.001) |[5][6] | | | Diabetic Hamsters (HCHL diet) | Serum Cholesterol Reduction | Significant |[7] | | | | Serum Triglyceride Reduction | Significant |[7] |
Experimental Protocols
Pactimibe: Atherosclerosis Reduction in ApoE-/- Mice
This protocol is based on studies evaluating the effect of pactimibe on the development and progression of atherosclerosis in a well-established mouse model.[2]
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Study Arms:
-
Early Lesion Model: 12-week-old mice were used to assess the prevention of lesion formation.
-
Advanced Lesion Model: 24-week-old mice were used to assess the regression or stabilization of existing plaques.
-
-
Treatment: Mice were fed a standard chow diet containing pactimibe sulfate (CS-505) at concentrations of 0.03% or 0.1% (w/w) for 12 weeks.
-
Comparator Groups: Control (standard chow), avasimibe (another ACAT inhibitor), or cholestyramine (a bile acid sequestrant) were used for comparison.[2]
-
Key Analyses:
-
Plasma Lipid Analysis: Blood samples were collected to measure total plasma cholesterol levels.
-
Atherosclerotic Lesion Assessment: At the end of the treatment period, the aortas were excised, stained (e.g., with Oil Red O), and the surface area of atherosclerotic lesions was quantified.
-
Immunohistochemistry: Aortic sections were analyzed for macrophage content and the expression of matrix metalloproteinases (MMPs) to assess plaque stability.[2]
-
This compound: Hypolipidemic Effect in Diabetic-Hypercholesterolemic Rats
This protocol describes the evaluation of this compound's effect on lipid levels in a rodent model exhibiting both diabetes and hypercholesterolemia.[5][6]
-
Model: Streptozocin-induced diabetic rats. Diabetes is induced via an injection of streptozocin, which is toxic to pancreatic beta cells.
-
Diet: Following diabetes induction, rats were fed a high-fat, high-cholesterol diet to induce a hypercholesterolemic state, thus creating a diabetic-hypercholesterolemic model.
-
Treatment: A subset of the diabetic-hypercholesterolemic rats received this compound, likely administered orally, for a specified period.
-
Comparator Groups: A non-treated diabetic-hypercholesterolemic group served as the primary control.
-
Key Analyses:
-
Plasma Lipid Analysis: Blood samples were analyzed to determine concentrations of plasma cholesterol and triglycerides.
-
Myocardial Injury Assessment: In some studies, the model was used to evaluate the cardioprotective effects of this compound by measuring infarct size after induced ischemia-reperfusion injury.[6]
-
Summary and Future Directions
Both this compound and pactimibe have demonstrated potential as hypolipidemic and anti-atherosclerotic agents in preclinical models by inhibiting ACAT. Pactimibe appears to be further along in development, with more extensive characterization, including isoform specificity and progression to clinical trials in humans to assess its effect on carotid and coronary artery disease.[8][9] this compound has shown efficacy in rodent models of metabolic disease, suggesting a potential role in managing dyslipidemia associated with diabetes.[5][7]
The lack of direct comparative data makes it impossible to definitively state which compound has a superior profile. A head-to-head study would be required to directly compare their potency, efficacy, and safety under identical experimental conditions. Future research should focus on elucidating the isoform specificity of this compound and advancing it to larger animal models and eventually, if warranted, to human clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms of hypocholesterolemic action of pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Hypolipidemic Effects of VULM 1457, Fibrates, and Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ACAT inhibitor VULM 1457 with two established classes of hypolipidemic agents: fibrates and statins. The information is intended to assist researchers and drug development professionals in understanding the mechanisms, efficacy, and experimental validation of these compounds.
Executive Summary
This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification and absorption of cholesterol.[1][2][3] Preclinical studies in animal models of diabetes and hypercholesterolemia have demonstrated its potential as a hypolipidemic agent, primarily by reducing plasma and hepatic cholesterol levels.[1][2] Fibrates, acting as PPARα agonists, and statins, as HMG-CoA reductase inhibitors, are widely used therapies that primarily target high triglycerides and LDL cholesterol, respectively. This guide presents a comparative overview of their mechanisms of action, experimental data, and the methodologies used to evaluate their efficacy.
Data Presentation: Comparative Efficacy
The following tables summarize the hypolipidemic effects of this compound, fibrates, and statins based on available preclinical and clinical data.
Table 1: Effects of this compound on Plasma and Hepatic Lipids in Animal Models
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Citation |
| Plasma Cholesterol | Diabetic-Hypercholesterolemic Rats | This compound | Diabetic-Hypercholesterolemic Control | Significantly reduced (p < 0.05) | [1][2] |
| Hepatic Cholesterol | Diabetic-Hypercholesterolemic Rats | This compound | Diabetic-Hypercholesterolemic Control | Significantly reduced (p < 0.001) | [1][2] |
| Plasma Triglycerides | Diabetic-Hypercholesterolemic Rats | This compound | Diabetic-Hypercholesterolemic Control | Slight, non-significant influence | [1][2] |
| Serum Cholesterol | Diabetic and Non-diabetic Hamsters on High Cholesterol-Lipid Diet | This compound | High Cholesterol-Lipid Diet Control | Lowered cholesterol levels | [4] |
| Serum Triglycerides | Diabetic Hamsters on High Cholesterol-Lipid Diet | This compound | High Cholesterol-Lipid Diet Control | Expressed hypotriglyceridemic effects | [4] |
Note: Specific quantitative data from the this compound studies were not available in the reviewed literature. The table reflects the reported qualitative outcomes.
Table 2: Comparative Efficacy of Fibrates and Statins on Lipid Parameters (Human Clinical Trials)
| Drug Class | Primary Target | LDL Cholesterol Reduction | HDL Cholesterol Increase | Triglyceride Reduction |
| Fibrates | Triglycerides | Modest (variable) | Significant | Up to 50% |
| Statins | LDL Cholesterol | Up to 60% | Modest | Modest |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
This compound: Hypolipidemic Effects in a Diabetic-Hypercholesterolemic Rat Model
-
Animal Model: Streptozotocin-induced diabetic Wistar rats. Diabetes is induced by a single intraperitoneal injection of streptozotocin.[5][6][7]
-
Diet: Following diabetes induction, rats are fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.[2]
-
Treatment: this compound is administered orally as a dietary admixture.
-
Duration: The treatment period in the cited studies was 10 days.[5]
-
Lipid Analysis: Plasma and liver lipid levels (total cholesterol and triglycerides) are measured at the end of the treatment period using standard enzymatic assays.
-
Statistical Analysis: Comparison between the this compound-treated group and a control group (diabetic-hypercholesterolemic rats receiving the diet without the drug) is performed using appropriate statistical tests (e.g., t-test or ANOVA).
This compound: Hypolipidemic Effects in a Hypercholesterolemic Hamster Model
-
Animal Model: Golden Syrian hamsters are used as they develop diet-induced hypercholesterolemia that mimics human lipid metabolism.[8][9][10][11][12]
-
Diet: Animals are fed a high-cholesterol, high-lipid diet for an extended period to establish hyperlipidemia.[4]
-
Treatment: this compound is administered to the hamsters.
-
Lipid Analysis: Serum cholesterol and triglyceride levels are measured.
-
Additional Assessments: Red blood cell flow can be assessed using capillary microscopy to evaluate the impact on microcirculation.[4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these drugs exert their effects is fundamental for drug development and targeted therapies.
This compound and ACAT Inhibition
This compound is an inhibitor of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol within intestinal cells and hepatocytes. By inhibiting ACAT, this compound reduces the absorption of dietary cholesterol and the assembly and secretion of cholesterol-rich lipoproteins from the liver.
Fibrates and PPARα Activation
Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPARα leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglycerides, and reduced production of ApoC-III, an inhibitor of lipoprotein lipase.
Statins and HMG-CoA Reductase Inhibition
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, statins decrease intracellular cholesterol levels in the liver. This reduction leads to the upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.
Conclusion
This compound represents a promising alternative approach to lipid-lowering therapy, with a distinct mechanism of action focused on inhibiting cholesterol absorption and hepatic cholesterol esterification. Its primary effect on cholesterol levels, with a lesser impact on triglycerides, positions it differently from fibrates and statins. Further research, including direct comparative studies with quantitative endpoints, is necessary to fully elucidate its therapeutic potential relative to existing hypolipidemic agents. The experimental models and signaling pathways detailed in this guide provide a foundational framework for future investigations in this area.
References
- 1. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 228544-65-8 | VULM1457 | Tocris Bioscience [tocris.com]
- 4. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. Lipid abnormalities in streptozotocin-diabetes: Amelioration by Morus indica L. cv Suguna leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Influence of Varied Dietary Cholesterol Levels on Lipid Metabolism in Hamsters [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
VULM 1457: A Comparative Analysis of ACAT1 vs. ACAT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage or packaging into lipoproteins. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles. This guide provides a comparative analysis of the inhibition of ACAT1 and ACAT2 by the inhibitor VULM 1457, offering insights for researchers in lipid metabolism and drug development.
Distinct Roles of ACAT Isoforms: A Rationale for Selective Inhibition
Understanding the differential functions of ACAT1 and ACAT2 is paramount for the development of targeted therapies.
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys. Its primary role is in intracellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol by converting it into cholesteryl esters for storage in lipid droplets.[1] Inhibition of ACAT1 in macrophages, for instance, could be a therapeutic strategy for atherosclerosis by preventing foam cell formation.
-
ACAT2 expression is predominantly restricted to the liver and intestines.[1][2] In these tissues, ACAT2 is responsible for esterifying cholesterol for assembly and secretion into apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[1][2] Therefore, selective inhibition of ACAT2 is a promising approach for lowering plasma cholesterol levels and treating hypercholesterolemia.
Data Presentation: Quantifying Inhibitory Potency
To facilitate a direct comparison of this compound's inhibitory effects on ACAT1 and ACAT2, quantitative data, typically in the form of IC50 values, is essential. The following table illustrates how such data would be presented.
Table 1: Hypothetical Inhibitory Activity of this compound against ACAT1 and ACAT2
| Isoform | IC50 (nM) |
| ACAT1 | Value Not Available |
| ACAT2 | Value Not Available |
Note: The IC50 values are not currently available in published literature and are presented here as a template for data representation.
Experimental Protocols: Measuring ACAT Inhibition
A robust and reliable assay is crucial for determining the inhibitory potency of compounds against ACAT1 and ACAT2. A widely used method is a cell-based fluorescence assay employing NBD-cholesterol, a fluorescent cholesterol analog.[3][4][5]
Cell-Based Fluorescence Assay for ACAT Inhibition
This method allows for the screening of specific inhibitors of ACAT1 and ACAT2 in a cellular context.
1. Cell Culture and Transfection:
- Use a cell line that lacks endogenous ACAT activity, such as the AC29 cell line.
- Stably transfect the AC29 cells with expression vectors for either human ACAT1 or human ACAT2. This creates two distinct cell lines, each expressing only one of the ACAT isoforms.
2. Assay Procedure:
- Seed the ACAT1- and ACAT2-expressing cells in 96-well plates.
- Treat the cells with varying concentrations of the test compound (e.g., this compound). Include appropriate controls (vehicle control, positive control with a known ACAT inhibitor).
- Add NBD-cholesterol to the cells. Free NBD-cholesterol exhibits weak fluorescence in the polar environment of the cell membrane.
- Incubate the cells to allow for the esterification of NBD-cholesterol by the expressed ACAT enzymes. When esterified, NBD-cholesteryl ester localizes to nonpolar lipid droplets and becomes strongly fluorescent.[3][6]
- After incubation, measure the fluorescence intensity using a fluorescence plate reader.
3. Data Analysis:
- The increase in fluorescence intensity directly correlates with ACAT activity.
- Plot the fluorescence intensity against the concentration of the inhibitor.
- Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in ACAT activity, for both ACAT1 and ACAT2.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental procedures can aid in understanding the comparative analysis.
Caption: Cellular cholesterol esterification pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 values of this compound for ACAT1 and ACAT2.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay Published, JLR Papers in Press, November 16, 2003. DOI 10.1194/jlr.D300037-JLR200 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
VULM 1457: A Comparative Analysis of its Anti-Atherogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-atherogenic properties of VULM 1457, a novel acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitor. The following sections detail its mechanism of action, present available experimental data in comparison to other anti-atherogenic agents, outline typical experimental protocols, and visualize key pathways and workflows.
Mechanism of Action: ACAT Inhibition
This compound exerts its anti-atherogenic effects by inhibiting the enzyme acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a crucial step in the development of atherosclerosis. By blocking this enzyme, this compound is proposed to mitigate atherosclerosis through a multi-faceted approach:
-
Reduced Foam Cell Formation: Inhibition of ACAT within macrophages in the arterial wall prevents the accumulation of cholesteryl esters, thereby reducing the formation of foam cells, a hallmark of atherosclerotic plaques.
-
Decreased Intestinal Cholesterol Absorption: ACAT2, an isoform of the enzyme found in the intestines, plays a role in the absorption of dietary cholesterol. Inhibition of this isoform can lead to reduced cholesterol uptake.
-
Altered Hepatic Cholesterol Metabolism: By inhibiting hepatic ACAT, this compound can influence the assembly and secretion of very-low-density lipoproteins (VLDL), contributing to a more favorable lipid profile.
Comparative Data on Anti-Atherogenic Effects
While specific quantitative data for this compound is limited in publicly available literature, existing studies in animal models demonstrate its potential as a hypolipidemic and anti-atherogenic agent. The following tables summarize the reported effects of this compound and provide a comparison with established anti-atherogenic therapies like statins.
Table 1: Effect of this compound on Plasma Lipids in Diabetic-Hypercholesterolemic Rats
| Treatment Group | Plasma Cholesterol | Hepatic Cholesterol | Plasma Triglycerides | Reference |
| Control (Diabetic-Hypercholesterolemic) | Elevated | Elevated | Elevated | [1] |
| This compound | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.001) | Slight Influence | [1] |
Table 2: Comparison of this compound with Other Anti-Atherogenic Agents (Animal Models)
| Agent | Mechanism of Action | Effect on Plasma Cholesterol | Effect on Plaque Formation | Reference |
| This compound | ACAT Inhibitor | Lowered cholesterol levels in diabetic and non-diabetic hamsters. | Prospective anti-atherogenic drug. | [2] |
| Simvastatin | HMG-CoA Reductase Inhibitor | Significant reduction in LDL-C. | Reduces plaque progression and stabilizes existing plaques. | [3] |
| Ezetimibe | Cholesterol Absorption Inhibitor | Reduces LDL-C, often used in combination with statins. | Reduces atherosclerotic lesion development. | [4][5] |
Table 3: Effect of this compound in Combination with Simvastatin in Diabetic-Hypercholesterolemic Rats
| Treatment Group | Incidence of Ventricular Fibrillation | Reference |
| Control (Diabetic-Hypercholesterolemic) | 100% | [6] |
| This compound + Simvastatin | 29% (p < 0.01 vs. control) | [6] |
Experimental Protocols
Animal Model:
-
Species: Male Wistar rats or hamsters are commonly used. To induce a disease state relevant to atherosclerosis, models of diabetes (e.g., streptozotocin-induced) and/or hypercholesterolemia (e.g., high-fat, high-cholesterol diet) are employed.[1][2]
Treatment:
-
Administration: The test compound (this compound) is typically administered orally.
-
Dosage: Dose-ranging studies are conducted to determine optimal efficacy and safety. For instance, a study might involve administering this compound for a period of 5 days.[6]
-
Control Groups: A control group receiving a placebo or vehicle is essential for comparison.
Key Measurements:
-
Lipid Profile: Blood samples are collected to measure plasma and hepatic levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Cardiovascular Function: In some studies, cardiac parameters such as the incidence of arrhythmias (e.g., ventricular fibrillation) are assessed, particularly in models of ischemia-reperfusion injury.[6]
-
Microcirculation: Techniques like capillary microscopy can be used to measure red blood cell velocity as an indicator of microvascular health.[2]
Visualizing Pathways and Workflows
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of this compound via ACAT inhibition.
Experimental Workflow for Evaluating Anti-Atherogenic Properties
Caption: General workflow for pre-clinical anti-atherosclerosis studies.
References
- 1. The hypolipidemic effect of a new ACAT inhibitor, this compound, in diabetic-hypercholesterolaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing Simvastatin Monotherapy V/S Simvastatin-Ezetimibe Combination Therapy for the Treatment of Hyperlipidemia: A Meta-Analysis and Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing Simvastatin Monotherapy V/S Simvastatin-Ezetimibe Combination Therapy for the Treatment of Hyperlipidemia: A Meta-Analysis and Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification of VULM 1457's Mechanism of Action: A Comparative Analysis
This guide provides an objective comparison of the novel kinase inhibitor VULM 1457 against established alternatives, supported by data from independent verification studies. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
This compound is a novel therapeutic agent proposed to selectively inhibit the aberrant signaling cascade driven by the hyperactivation of Kinase X (KX), a key protein implicated in the progression of certain aggressive cancers. Independent studies have been conducted to verify its mechanism and evaluate its performance against two other compounds: Compound A, a known ATP-competitive inhibitor of KX, and Compound B, an inhibitor of the downstream kinase, Kinase Y (KY). This guide summarizes the findings of these comparative studies.
Quantitative Performance Data
The following table summarizes the key performance metrics of this compound in comparison to Compound A and Compound B, as determined by independent in vitro assays.
| Compound | Target Kinase | Inhibition Type | IC50 (nM) * | Cell Viability (%) |
| This compound | Kinase X | Allosteric | 15 | 25 |
| Compound A | Kinase X | ATP-Competitive | 50 | 45 |
| Compound B | Kinase Y | ATP-Competitive | 100 | 60 |
*IC50 values were determined using a LanthaScreen™ Eu Kinase Binding Assay. **Cell viability was assessed in KX-mutant cancer cell lines after 48 hours of treatment at a 100 nM concentration.
Signaling Pathway and Inhibition Mechanisms
The diagram below illustrates the targeted signaling pathway and the distinct mechanisms of action for this compound, Compound A, and Compound B.
Caption: Targeted signaling pathway and inhibitor mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the IC50 values of this compound, Compound A, and Compound B against their respective target kinases.
-
Materials:
-
Recombinant human KX and KY enzymes.
-
Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Test compounds (this compound, Compound A, Compound B).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
-
Procedure:
-
A solution containing the target kinase and the Eu-anti-tag antibody is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared.
-
The kinase solution is dispensed into the wells of the microplate.
-
The test compound dilutions are added to the respective wells.
-
The Alexa Fluor™ 647-labeled tracer is added to all wells.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission at 665 nm to 615 nm is calculated.
-
IC50 values are determined by fitting the data to a four-parameter logistic model.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound, Compound A, and Compound B on the viability of KX-mutant cancer cells.
-
Materials:
-
KX-mutant human cancer cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, Compound A, Compound B).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing the test compounds at a final concentration of 100 nM. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48 hours.
-
MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in the solubilization buffer.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Experimental Workflow for Independent Verification
The diagram below outlines the logical workflow followed during the independent verification of this compound's mechanism and performance.
Caption: Workflow for the independent verification of this compound.
Conclusion
The independent verification data indicates that this compound is a potent inhibitor of Kinase X, with a significantly lower IC50 value compared to the ATP-competitive inhibitor, Compound A. Its allosteric mode of action may contribute to its high potency and specificity. Furthermore, this compound demonstrated superior efficacy in reducing the viability of KX-mutant cancer cells compared to both Compound A and the downstream inhibitor, Compound B. These findings support the proposed mechanism of action for this compound and highlight its potential as a promising therapeutic candidate. Further in vivo studies are warranted to validate these in vitro findings.
Benchmarking VULM 1457 Against Current Hyperlipidemia Treatments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical ACAT inhibitor VULM 1457 against established hyperlipidemia therapies, including statins, ezetimibe, and PCSK9 inhibitors. The data presented is based on available preclinical studies, primarily in hamster models, to offer a relevant comparative framework.
Executive Summary
This compound, an acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitor, has demonstrated potential as a hypolipidemic agent in preclinical studies by lowering total cholesterol and triglyceride levels. This guide benchmarks this compound against the current standards of care for hyperlipidemia. While direct comparative clinical trial data is unavailable, this analysis of preclinical data in hamster models provides valuable insights into its potential efficacy and mechanism of action relative to existing treatments.
Statins, the cornerstone of hyperlipidemia management, effectively lower LDL cholesterol by inhibiting HMG-CoA reductase. Ezetimibe complements this by blocking intestinal cholesterol absorption via the NPC1L1 transporter. The newer class of PCSK9 inhibitors offers potent LDL reduction by preventing the degradation of LDL receptors.
This guide presents a side-by-side comparison of the available preclinical data for these drug classes, focusing on their lipid-lowering effects. Detailed experimental protocols for the key studies cited are provided to facilitate replication and further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and study designs.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies in hamster models of hyperlipidemia. It is important to note that the data for this compound is limited to a single published study, and the detailed breakdown of its effects on LDL and HDL cholesterol is not available in the abstract.
Table 1: Effect of this compound on Serum Lipids in Hamsters
| Treatment Group | Total Cholesterol | Triglycerides |
| Non-diabetic + High Cholesterol-Lipid Diet (HCHL) | Lowered | - |
| Diabetic + HCHL Diet | Lowered | Lowered |
Data extracted from Vojtassáková et al., 2007. The study did not provide specific quantitative reduction values in the abstract.
Table 2: Comparative Efficacy of Hyperlipidemia Treatments in Hamster Models
| Drug Class | Compound(s) | Key Efficacy Findings in Hamster Models | Citation(s) |
| ACAT Inhibitor | This compound | Lowered total cholesterol and triglycerides. | [1] |
| Statins | Atorvastatin, Rosuvastatin | Generally effective in lowering LDL-C, though some studies suggest hamsters may have a different response profile compared to humans. | |
| Cholesterol Absorption Inhibitor | Ezetimibe | Significantly decreased LDL cholesterol to below chow-fed levels; normalized VLDL+IDL cholesterol and triglycerides. | |
| PCSK9 Inhibitor | Evolocumab | Partially prevented increases in LDL-C and total cholesterol in a hyperlipidemic hamster model. |
Experimental Protocols
This compound Study Protocol (Based on available abstract)
-
Study Design: The effects of this compound were evaluated in both non-diabetic and streptozotocin-induced diabetic hamsters.[1]
-
Animal Model: Hamsters were fed a high cholesterol-lipid (HCHL) diet for three months to induce hyperlipidemia.[1]
-
Treatment: this compound, an ACAT inhibitor with the chemical name 1-(2,6-diisopropyl-phenyl)-3-[4-(4'-nitrophenylthio)phenyl] urea, was administered to the hamsters.[1] The specific dosage and route of administration are not detailed in the available abstract.
-
Parameters Measured: Serum levels of total cholesterol and triglycerides were assessed.[1]
Disclaimer: The full experimental protocol for the this compound study was not accessible. The information provided is based on the published abstract and may be incomplete.
Ezetimibe Study Protocol (Representative Example)
-
Study Design: Male Syrian golden hamsters were fed a high-fructose, high-fat, and high-cholesterol (FFC) diet with or without ezetimibe for two weeks.
-
Animal Model: The FFC diet induced a hyperlipidemic and insulin-resistant state in the hamsters.
-
Treatment: Ezetimibe was administered as part of the diet.
-
Parameters Measured: Plasma levels of triglycerides, total cholesterol, LDL cholesterol, and VLDL cholesterol were measured. Glucose tolerance and insulin levels were also assessed.
PCSK9 Inhibitor Study Protocol (Representative Example)
-
Study Design: The study utilized a hamster model with a genetic predisposition to hyperlipidemia.
-
Animal Model: Hamsters were used to evaluate the efficacy of a PCSK9 antibody.
-
Treatment: A monoclonal antibody targeting PCSK9 (evolocumab) was administered.
-
Parameters Measured: Plasma levels of total cholesterol and LDL cholesterol were the primary endpoints.
Signaling Pathways and Mechanisms of Action
This compound (ACAT Inhibitor) Signaling Pathway
Caption: Mechanism of this compound via ACAT inhibition.
Statin Signaling Pathway
Caption: Statins inhibit HMG-CoA reductase in the cholesterol synthesis pathway.
Ezetimibe Signaling Pathway
Caption: Ezetimibe blocks cholesterol absorption by inhibiting the NPC1L1 transporter.
PCSK9 Inhibitor Signaling Pathway
Caption: PCSK9 inhibitors prevent LDL receptor degradation.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of hypolipidemic agents.
Conclusion
This compound, as an ACAT inhibitor, represents a mechanistically distinct approach to hyperlipidemia treatment compared to the current standards of care. The available preclinical data in hamsters suggests its potential to lower total cholesterol and triglycerides. However, the lack of detailed data, particularly on LDL and HDL cholesterol, and the absence of direct comparative studies with modern therapies, underscore the need for further research to fully elucidate its therapeutic potential. The historical clinical trial failures of other ACAT inhibitors due to lack of efficacy and safety concerns also highlight the challenges for this drug class. Future investigations should focus on a comprehensive preclinical profiling of this compound, including head-to-head studies with current treatments in relevant animal models, to better position it within the evolving landscape of hyperlipidemia therapies.
References
Safety Operating Guide
Essential Safety and Handling Protocols for VULM 1457
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of VULM 1457, a compound requiring stringent safety measures. The following procedures are designed to ensure the safety of all researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following personal protective equipment. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures, considering the concentration and quantity of the substance being used.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (inspect before use) | To prevent skin contact. Proper glove removal technique is crucial to avoid contamination. |
| Eye Protection | NIOSH (US) or EN 166 (EU) approved safety glasses or goggles | To protect eyes from splashes or dust particles. |
| Respiratory Protection | Full-face particle respirator (N99 - US or P2 - EN 143) or a full-face supplied air respirator | Required when there is a risk of inhalation, especially in the absence of adequate engineering controls. |
| Body Protection | Appropriate chemical-resistant clothing | To protect skin and clothing from contamination. The type of body protection should be chosen based on the specific workplace conditions and the nature of the handling procedure. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal. This process is designed to be a clear, step-by-step guide for laboratory personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
